Nisotirostide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C230H343N59O65 |
|---|---|
Peso molecular |
4975 g/mol |
Nombre IUPAC |
18-[[(1S)-4-[[(2S)-1-[[6-[[(5S)-6-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[1-[[(2R)-1-[[(2R)-1-[[4-amino-1-[[(2R)-1-[[(2R)-1-[[(2R,3S)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C230H343N59O65/c1-123(2)105-161(210(337)264-147(52-38-100-250-229(240)241)200(327)282-169(114-135-119-244-122-255-135)216(343)279-166(111-132-66-74-139(295)75-67-132)212(339)275-162(106-124(3)4)211(338)283-170(115-178(234)298)217(344)281-168(113-134-118-253-143-46-29-27-44-141(134)143)215(342)276-163(107-125(5)6)218(345)286-191(128(9)291)222(349)270-148(53-39-101-251-230(242)243)197(324)265-151(76-85-176(232)296)202(329)262-145(50-36-98-248-227(236)237)198(325)273-160(192(235)319)108-129-60-68-136(292)69-61-129)274-206(333)153(81-90-186(309)310)261-193(320)126(7)256-208(335)164(109-130-62-70-137(293)71-63-130)278-213(340)165(110-131-64-72-138(294)73-65-131)277-199(326)146(51-37-99-249-228(238)239)263-203(330)152(77-86-177(233)297)267-214(341)167(112-133-117-252-142-45-28-26-43-140(133)142)280-207(334)154(82-91-187(311)312)266-204(331)155(83-92-188(313)314)268-221(348)175-56-42-104-289(175)225(352)172(121-290)285-194(321)127(8)257-209(336)171(116-190(317)318)284-201(328)150(80-89-185(307)308)259-182(302)120-254-219(346)173-54-40-102-287(173)223(350)158(272-205(332)156(84-93-189(315)316)269-220(347)174-55-41-103-288(174)224(351)157(47-30-32-94-231)271-196(323)144-49-35-97-245-144)48-31-34-95-246-179(299)57-24-22-33-96-247-195(322)149(79-88-184(305)306)258-181(301)87-78-159(226(353)354)260-180(300)58-23-20-18-16-14-12-10-11-13-15-17-19-21-25-59-183(303)304/h26-29,43-46,60-75,117-119,122-128,144-175,191,245,252-253,290-295H,10-25,30-42,47-59,76-116,120-121,231H2,1-9H3,(H2,232,296)(H2,233,297)(H2,234,298)(H2,235,319)(H,244,255)(H,246,299)(H,247,322)(H,254,346)(H,256,335)(H,257,336)(H,258,301)(H,259,302)(H,260,300)(H,261,320)(H,262,329)(H,263,330)(H,264,337)(H,265,324)(H,266,331)(H,267,341)(H,268,348)(H,269,347)(H,270,349)(H,271,323)(H,272,332)(H,273,325)(H,274,333)(H,275,339)(H,276,342)(H,277,326)(H,278,340)(H,279,343)(H,280,334)(H,281,344)(H,282,327)(H,283,338)(H,284,328)(H,285,321)(H,286,345)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,353,354)(H4,236,237,248)(H4,238,239,249)(H4,240,241,250)(H4,242,243,251)/t126-,127-,128-,144-,145+,146-,147+,148+,149-,150-,151+,152-,153+,154-,155-,156-,157-,158-,159-,160+,161+,162+,163+,164-,165-,166+,167-,168+,169?,170?,171-,172-,173-,174-,175-,191+/m0/s1 |
Clave InChI |
FUJAXTAKFUGOHA-ZIVFTAJSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Nisotirostide in Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nisotirostide (LY3457263) is an investigational therapeutic agent developed by Eli Lilly and Company for the treatment of obesity and type 2 diabetes.[1][2] It is a synthetic peptide that acts as a selective agonist for the Neuropeptide Y (NPY) Y2 receptor, thereby mimicking the physiological effects of endogenous Peptide YY (PYY).[1] The primary mechanism of action of this compound in appetite regulation involves the activation of Y2 receptors in the arcuate nucleus of the hypothalamus. This activation leads to the inhibition of orexigenic (appetite-stimulating) neurons and the stimulation of anorexigenic (appetite-suppressing) neurons, resulting in a net reduction in food intake. While this compound has completed Phase 1 clinical trials for obesity and is in Phase 2 for type 2 diabetes, specific quantitative data and detailed experimental protocols from these studies are not yet publicly available.[3][4] This guide synthesizes the current understanding of the PYY/Y2R signaling pathway as the basis for this compound's mechanism of action.
Core Mechanism of Action: Mimicking Endogenous Peptide YY
This compound's therapeutic effect on appetite is derived from its function as a PYY analog.[1][2] PYY is a gut hormone released from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake. The circulating form, PYY(3-36), is a potent agonist of the NPY Y2 receptor. This compound is designed to replicate the action of PYY(3-36).
The Hypothalamic Arcuate Nucleus: The Central Hub of Appetite Regulation
The arcuate nucleus (ARC) of the hypothalamus is a critical brain region for integrating peripheral signals of energy status to regulate food intake and energy expenditure. The ARC contains two key neuronal populations with opposing effects on appetite:
-
Orexigenic NPY/AgRP Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), both of which are potent stimulators of food intake.
-
Anorexigenic POMC/CART Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART). The cleavage of POMC produces α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors (primarily MC4R) to suppress appetite.
This compound's Action on Hypothalamic Neurons
As a selective Y2 receptor agonist, this compound directly targets and activates presynaptic Y2 receptors located on NPY/AgRP neurons in the ARC. This activation leads to the following key events:
-
Inhibition of NPY/AgRP Neurons: Activation of Y2 receptors inhibits the release of NPY and AgRP from these orexigenic neurons. This reduces the primary drive to eat.
-
Disinhibition of POMC/CART Neurons: NPY/AgRP neurons tonically inhibit the adjacent anorexigenic POMC/CART neurons. By inhibiting the NPY/AgRP neurons, this compound removes this inhibitory brake, leading to increased firing of POMC/CART neurons.
-
Increased α-MSH Release: The increased activity of POMC neurons results in greater release of α-MSH.
-
Activation of Melanocortin Pathway: α-MSH binds to and activates MC4R on downstream neurons, leading to a powerful suppression of appetite.
Signaling Pathways
The binding of this compound to the Y2 receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.
Y2 Receptor Signaling Cascade
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
A Technical Guide to Nisotirostide and its Role as a Peptide YY Analog in Metabolic Disease Regulation
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nisotirostide (LY3457263), a novel therapeutic agent under investigation for the treatment of metabolic diseases. This document will delve into its mechanism of action as a Peptide YY (PYY) analog, its targeted signaling pathways, and a summary of its current development status.
Introduction to this compound
This compound (LY3457263) is a subcutaneously administered drug candidate in development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity.[1] It is classified as a Neuropeptide Y (NPY) receptor agonist, specifically targeting the Y2 receptor subtype.[2][3] By mimicking the action of endogenous Peptide YY (PYY), this compound is designed to suppress appetite and thereby address key drivers of metabolic disease.[2]
Mechanism of Action: A Peptide YY Analog
Peptide YY is a 36-amino acid peptide released from L-cells in the gastrointestinal tract, primarily in the ileum and colon, in response to feeding.[4][5] It plays a crucial role in regulating food intake and energy homeostasis.[6][7] PYY is released in two main forms: PYY(1-36) and PYY(3-36), with the latter being the predominant circulating form, processed by the enzyme dipeptidyl peptidase-4 (DPP-IV).[4]
This compound functions as a PYY analog, specifically an agonist for the Neuropeptide Y receptor type 2 (Y2R).[2] PYY(3-36) exerts its anorectic effects primarily through the Y2R in the central nervous system, particularly in the arcuate nucleus (ARC) of the hypothalamus.[7]
Signaling Pathways
The binding of PYY(3-36) or its analog, this compound, to the Y2R on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the ARC inhibits the release of these orexigenic peptides.[7] Simultaneously, it is believed to activate adjacent pro-opiomelanocortin (POMC) neurons, which release anorexigenic peptides like α-melanocyte-stimulating hormone (α-MSH).[7] This dual action effectively suppresses appetite and reduces food intake.[7] The satiety signal is also transmitted via Y2 receptors on vagal afferent terminals to the brainstem.[7]
Figure 1: Simplified signaling pathway of this compound as a PYY analog.
Clinical Development and Quantitative Data
This compound is currently in clinical development, with several studies investigating its safety, tolerability, pharmacokinetics, and pharmacodynamics.[8][9]
Clinical Trials Overview
The following table summarizes the key clinical trials for this compound (LY3457263).
| Clinical Trial Identifier | Phase | Status | Conditions | Intervention |
| NCT05377333 | Phase 1 | Completed | Type 2 Diabetes Mellitus | This compound alone and in combination with a GLP-1 RA.[2][8] |
| NCT05582096 | Phase 1 | Completed | Overweight or Obesity | Multiple doses of this compound in combination with Tirzepatide.[8] |
| NCT04641312 | Phase 1 | - | Healthy Volunteers, Type 2 Diabetes | - |
| NCT06897475 | Phase 2 | Recruiting | Type 2 Diabetes Mellitus | Once-weekly subcutaneous this compound compared to placebo in participants on a stable dose of Semaglutide or Tirzepatide.[8] |
Table 1: Summary of this compound Clinical Trials. Data sourced from clinical trial registries.
As of the current date, detailed quantitative results from these trials have not been widely published in peer-reviewed literature. The focus of the initial Phase 1 trials has been on safety, tolerability, and pharmacokinetic profiles. The upcoming Phase 2 trial will provide more insight into the efficacy of this compound in improving glycemic control in patients with type 2 diabetes who are already on established therapies.[8]
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are maintained by the sponsor, Eli Lilly and Company, and are available through clinical trial registries. The general methodologies for these types of studies are outlined below.
Phase 1 Study Design (Illustrative Workflow)
The primary objectives of a Phase 1 trial for a drug like this compound typically involve assessing its safety and pharmacokinetic profile in healthy volunteers and the target patient population.
Figure 2: Generalized workflow for a Phase 1 clinical trial of a novel therapeutic.
Key Methodologies:
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at predefined time points after drug administration to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). These are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic (PD) Analysis: Biomarkers related to the drug's mechanism of action are measured. For this compound, this could include changes in appetite-regulating hormones, glucose levels, and insulin (B600854) sensitivity.
-
Safety and Tolerability Assessment: This involves continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Future Directions and Conclusion
This compound represents a targeted approach to the treatment of metabolic diseases by leveraging the physiological pathways of appetite regulation. As a PYY analog acting on the Y2 receptor, it holds the potential to be a valuable therapeutic option for individuals with type 2 diabetes and obesity. The ongoing and upcoming clinical trials will be crucial in establishing its efficacy and safety profile, both as a monotherapy and in combination with other metabolic drugs. The scientific community awaits the publication of more detailed data from these studies to fully understand the therapeutic potential of this compound.
References
- 1. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. PYY, a Therapeutic Option for Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide YY - Wikipedia [en.wikipedia.org]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound (LY3457263) / Eli Lilly [delta.larvol.com]
An In-depth Technical Guide to Nisotirostide and its Modulation of NPY2R Signaling Pathways in the Hypothalamus
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information. Specific quantitative data and detailed experimental protocols for the proprietary compound nisotirostide (LY-3457263) are limited in the public domain. Therefore, some data presented is based on analogous NPY2R agonists and established experimental methodologies.
Executive Summary
This compound (LY-3457263) is a subcutaneously administered Neuropeptide Y receptor type 2 (NPY2R) agonist, currently under clinical development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity.[1][2] As a peptide analog of Peptide YY (PYY), this compound mimics the endogenous satiety signals that regulate appetite and energy homeostasis.[3] The primary mechanism of action involves the activation of NPY2R, a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, a critical brain region for metabolic control.[4] Activation of the Gi/o-coupled NPY2R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neuronal activity to reduce food intake.[4] This technical guide provides a comprehensive overview of this compound, its target, the NPY2R signaling pathway in the hypothalamus, and the key experimental methodologies used to characterize such compounds.
This compound: A Profile
This compound is a synthetic peptide engineered as a potent and selective agonist for the NPY2R.[3] Its development aims to harness the anorexigenic effects of the NPY system for therapeutic benefit in metabolic diseases.
Clinical Development Status
This compound is actively being investigated in clinical trials. Key studies include:
-
Phase 1 (Completed): A study (NCT05377333) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of this compound alone and in combination with a GLP-1 receptor agonist in patients with type 2 diabetes.[5]
-
Phase 1 (Completed): A dose-escalation study (NCT05582096) investigated the safety, pharmacokinetics, and pharmacodynamics of multiple doses of this compound in combination with tirzepatide in overweight or obese participants.[2][5]
-
Phase 2 (Recruiting): A study (NCT06897475) is evaluating the efficacy of once-weekly subcutaneous this compound compared to placebo in participants with type 2 diabetes who have not achieved their HbA1c goal on a stable dose of semaglutide (B3030467) or tirzepatide.[5]
While detailed quantitative results from these trials are not yet publicly available, the progression to Phase 2 indicates promising initial findings. For context, another long-acting NPY2R agonist, BI 1820237, has shown positive effects on reducing energy intake and delaying gastric emptying in a Phase 1 trial.[6]
The NPY2 Receptor and its Signaling Pathway in the Hypothalamus
The NPY2R is a key regulator of energy balance. It is a member of the NPY receptor family, which are all Gi/o-coupled GPCRs.[4]
NPY2R Signaling Cascade
Upon binding of an agonist like this compound, the NPY2R undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The subsequent signaling cascade is as follows:
-
G-protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]
-
Downstream Effector Modulation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). This, in turn, modulates the activity of various downstream targets, including ion channels and transcription factors, ultimately altering neuronal excitability and neurotransmitter release.[7][8]
Role in Hypothalamic Appetite Regulation
The hypothalamus, particularly the arcuate nucleus (ARC), integrates peripheral signals of energy status to regulate food intake and energy expenditure. The ARC contains two key neuronal populations with opposing functions:
-
Pro-opiomelanocortin (POMC) neurons: These are anorexigenic (appetite-suppressing).
-
Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons: These are orexigenic (appetite-stimulating).[9]
NPY is a potent stimulator of food intake. Activation of presynaptic NPY2R on NPY/AgRP neurons in the ARC inhibits the release of NPY, thereby reducing the orexigenic drive and promoting satiety.[4] The precise effects of NPY2R agonists on POMC neurons are still under investigation, but the net effect of hypothalamic NPY2R activation is a reduction in food intake.
Quantitative Data
Due to the proprietary nature of this compound, specific preclinical and clinical data is not widely available. The following tables present representative data for NPY2R agonists from published literature to illustrate the expected pharmacological profile.
Table 1: In Vitro Receptor Binding Affinity of NPY2R Agonists
| Compound | Receptor | Cell Line | Ki (nM) | Reference |
| BI 1820237 | Human NPY2R | Recombinantly Expressed | 0.82 | [10] |
| PYY3-36 (endogenous ligand) | Human NPY2R | Recombinantly Expressed | 0.51 | [10] |
Table 2: Preclinical In Vivo Efficacy of a Triple Agonist with NPY2R Activity (GEP44) in Diet-Induced Obese (DIO) Rats
| Treatment Group (Dose) | Change in Food Intake vs. Control |
| GEP44 (20 nmol/kg/day) | -18.5% |
Note: Data for GEP44, a triple agonist of GLP-1, NPY1, and NPY2 receptors, is provided as an example of the potential effects of NPY2R agonism on food intake.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of NPY2R agonists like this compound.
NPY2R Radioligand Binding Assay
This assay determines the binding affinity of a compound for the NPY2R.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NPY2R.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand for binding to the NPY2R.
Materials:
-
Cell membranes prepared from cells recombinantly expressing human NPY2R.
-
Radioligand (e.g., 125I-PYY3-36).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
cAMP Measurement Assay (GloSensor™ Assay)
This assay measures the functional activity of a compound at the Gi/o-coupled NPY2R by quantifying changes in intracellular cAMP levels.
Objective: To determine the potency (EC50) of an NPY2R agonist in inhibiting adenylyl cyclase activity.
Principle: The Promega GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Binding of cAMP to this biosensor causes a conformational change that results in increased light output, which can be measured. For a Gi-coupled receptor like NPY2R, the agonist will decrease forskolin-stimulated cAMP levels, leading to a decrease in luminescence.[13][14]
Materials:
-
HEK293 cells transiently or stably expressing the human NPY2R and the GloSensor™-22F cAMP Plasmid.
-
GloSensor™ cAMP Reagent.
-
Test compound (this compound).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
White opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Seed the cells in white opaque plates.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.
-
Add varying concentrations of the test compound (this compound) and incubate for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Measure the luminescence using a luminometer.
-
The decrease in the forskolin-stimulated luminescence signal is proportional to the activation of the Gi-coupled NPY2R.
-
Plot the dose-response curve and calculate the EC50 value.[13][14]
In Vivo Model of Diet-Induced Obesity (DIO) in Mice
This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically relevant context.
Objective: To assess the effect of this compound on food intake and body weight in obese mice.
Procedure:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity. Control mice are fed a standard chow diet.[15][16]
-
Compound Administration: Obese mice are treated with this compound (e.g., via subcutaneous injection) or a vehicle control over a defined period (e.g., daily for 28 days).
-
Data Collection:
-
Food Intake: Measured daily by weighing the remaining food.
-
Body Weight: Measured daily or several times per week.
-
-
Data Analysis: Compare the changes in food intake and body weight between the this compound-treated group and the vehicle-treated group.
Conclusion
This compound represents a targeted therapeutic approach for obesity and type 2 diabetes by leveraging the anorexigenic properties of the NPY system. Its mechanism of action through the activation of hypothalamic NPY2R and subsequent reduction in cAMP levels is well-established for this class of compounds. While specific quantitative data on this compound's efficacy remains largely proprietary, the ongoing clinical development suggests a favorable profile. The experimental protocols outlined in this guide provide a framework for the preclinical and in vitro characterization of NPY2R agonists, which are crucial for the discovery and development of novel anti-obesity therapeutics. Further disclosure of clinical trial data will be essential to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NPY2R agonists and how do they work? [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 7. Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonistic modulation of NPY/AgRP and POMC neurons in the arcuate nucleus by noradrenalin | eLife [elifesciences.org]
- 10. Novel NPY2R agonist BI 1820237 provides synergistic anti-obesity efficacy when combined with the GCGR/GLP-1R dual agonist survodutide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
Investigating the Downstream Effects of Nisotirostide on Energy Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisotirostide (LY3457263) is a novel synthetic peptide analog of Peptide YY (PYY) and a selective Neuropeptide Y receptor 2 (NPY2R) agonist currently under clinical investigation by Eli Lilly and Company for the treatment of obesity and type 2 diabetes.[1] By mimicking the action of endogenous PYY3-36, this compound is designed to modulate the complex signaling pathways that govern energy homeostasis. This technical guide provides a comprehensive overview of the downstream effects of this compound, focusing on its mechanism of action, impact on metabolic parameters, and the underlying cellular signaling cascades. Due to the limited availability of public data on this compound, this guide incorporates illustrative data from studies on the endogenous NPY2R ligand, PYY3-36, to elucidate the expected physiological consequences of NPY2R agonism.
Introduction: Targeting Energy Homeostasis with NPY2R Agonism
Energy homeostasis is a tightly regulated process involving a complex interplay of central and peripheral signals that balance energy intake and expenditure. Key players in this network are gut-derived hormones that signal satiety to the brain. Peptide YY (PYY), released from intestinal L-cells postprandially, is a critical anorexigenic hormone. Its circulating form, PYY3-36, selectively binds to and activates the Neuropeptide Y receptor 2 (NPY2R), a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the arcuate nucleus of the hypothalamus.
This compound, as a potent and selective NPY2R agonist, leverages this natural satiety pathway. Its therapeutic potential lies in its ability to suppress appetite and thereby reduce caloric intake, leading to weight loss and improved glycemic control in individuals with obesity and type 2 diabetes.[2]
Mechanism of Action and Downstream Signaling
This compound exerts its effects by binding to the NPY2R, a member of the Gi/o-coupled receptor family.[3] Activation of NPY2R initiates a cascade of intracellular events that ultimately modulate neuronal activity and neurotransmitter release.
Cellular Signaling Pathway
The binding of this compound to NPY2R triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The primary downstream consequences of this activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), a key mediator of numerous cellular processes.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. A key effect in the context of neuronal signaling is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability and neurotransmitter release.
-
Inhibition of Calcium Channels: The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx upon neuronal depolarization. This further contributes to the suppression of neurotransmitter release from presynaptic terminals.
The following diagram illustrates the downstream signaling cascade initiated by this compound binding to NPY2R:
Neurobiological Effects in the Hypothalamus
The primary site of action for this compound in regulating energy homeostasis is the arcuate nucleus of the hypothalamus. This region contains two key neuronal populations with opposing effects on appetite:
-
Pro-opiomelanocortin (POMC) neurons: These neurons are anorexigenic, meaning they suppress appetite.
-
Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons: These neurons are orexigenic, meaning they stimulate appetite.
NPY2R is expressed on both POMC and NPY/AgRP neurons. The binding of this compound to NPY2R on presynaptic terminals that innervate POMC neurons inhibits the release of the inhibitory neurotransmitter GABA. This disinhibition leads to an increase in the firing rate of POMC neurons, promoting satiety.[4] Conversely, on NPY/AgRP neurons, NPY2R activation leads to hyperpolarization and a decrease in their firing rate, thus reducing the drive to eat.[4] The net effect is a powerful suppression of appetite.
Data Presentation: Effects on Energy Homeostasis (Illustrative Data)
As specific quantitative data from this compound preclinical and clinical studies are not yet publicly available, the following tables present illustrative data from studies on PYY3-36, the endogenous NPY2R agonist that this compound mimics. These data provide a reasonable expectation of the effects of this compound on key parameters of energy homeostasis.
Table 1: Illustrative Preclinical Effects of NPY2R Agonism in Rodent Models
| Parameter | Animal Model | Treatment | Dosage | Result | Reference |
| Food Intake | Diet-induced obese mice | PYY3-36 | 100 µg/kg, IP | ~25% reduction in 24h food intake | Fictionalized Data |
| Body Weight | Diet-induced obese mice | PYY3-36 | 100 µg/kg, IP, twice daily for 7 days | ~5-10% reduction in body weight | Fictionalized Data |
| Energy Expenditure | Lean mice | PYY3-36 | 50 µg/kg, IP | No significant change in 24h energy expenditure | Fictionalized Data |
| Gastric Emptying | Rats | PYY3-36 | 30 µg/kg, IV | ~40% delay in gastric emptying rate | Fictionalized Data |
Table 2: Illustrative Clinical Effects of NPY2R Agonism in Humans
| Parameter | Subject Population | Treatment | Dosage | Result | Reference |
| Caloric Intake | Healthy volunteers | PYY3-36 | 0.8 pmol/kg/min, IV infusion | ~30% reduction in caloric intake at a buffet meal | Fictionalized Data |
| Subjective Appetite | Overweight/Obese individuals | PYY3-36 | 0.8 pmol/kg/min, IV infusion | Significant increase in satiety and fullness scores | Fictionalized Data |
| Body Weight | Obese individuals | PYY3-36 analog | Subcutaneous injection, daily for 12 weeks | Placebo-subtracted weight loss of ~3-5% | Fictionalized Data |
| Glucose Homeostasis | Individuals with Type 2 Diabetes | PYY3-36 | 0.8 pmol/kg/min, IV infusion | Modest improvement in postprandial glucose levels | Fictionalized Data |
Experimental Protocols (Illustrative)
The following are representative protocols for key experiments used to evaluate the effects of NPY2R agonists on energy homeostasis. These are based on standard methodologies in the field and are intended to be illustrative.
Preclinical Assessment of Food Intake and Body Weight in Rodents
Objective: To determine the effect of an NPY2R agonist on food intake and body weight in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Housing: Mice are individually housed in metabolic cages that allow for automated monitoring of food and water intake.
-
Acclimatization: Animals are acclimated to the cages and handling for at least one week prior to the study.
-
Treatment: Mice are randomized into vehicle and treatment groups. The NPY2R agonist (e.g., this compound) or vehicle is administered via a specified route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and frequency.
-
Measurements: Food intake is continuously monitored for 24 hours post-dosing. Body weight is measured daily.
-
Data Analysis: Cumulative food intake and change in body weight from baseline are calculated and compared between groups using appropriate statistical tests (e.g., t-test or ANOVA).
The workflow for this experiment can be visualized as follows:
Clinical Assessment of Appetite and Caloric Intake in Humans
Objective: To evaluate the effect of an NPY2R agonist on subjective appetite and ad libitum caloric intake in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.
-
Participants: Healthy or overweight/obese volunteers are recruited.
-
Procedure:
-
Participants arrive at the clinical research unit in the morning after an overnight fast.
-
An intravenous line is placed for infusion of the study drug (NPY2R agonist or placebo).
-
The infusion is started and continues for a set duration (e.g., 90 minutes).
-
During the infusion, participants are asked to rate their subjective feelings of hunger, satiety, fullness, and prospective food consumption using visual analog scales (VAS) at regular intervals.
-
At the end of the infusion period, participants are presented with an ad libitum buffet-style meal and instructed to eat until they feel comfortably full.
-
-
Measurements: The total amount and macronutrient composition of the food consumed are recorded. VAS scores are analyzed over time.
-
Data Analysis: Caloric intake and VAS scores are compared between the NPY2R agonist and placebo conditions.
Conclusion
This compound represents a targeted therapeutic approach to obesity and type 2 diabetes by leveraging the endogenous PYY-NPY2R satiety pathway. Its mechanism of action, centered on the activation of NPY2R in the hypothalamus, leads to a reduction in appetite and caloric intake. While specific clinical data on this compound is still emerging, the well-established role of PYY3-36 in energy homeostasis provides a strong rationale for its therapeutic potential. Further clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound and its long-term impact on weight management and metabolic health. As a selective NPY2R agonist, this compound holds promise as a valuable addition to the armamentarium of pharmacotherapies for metabolic diseases.
References
- 1. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 2. Likelihood of Approval and Phase Transition Success Rate Model – Nisotirotide in Obesity [globaldata.com]
- 3. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Nisotirostide: A Novel Therapeutic Agent for Obesity – A Technical Whitepaper
for Researchers, Scientists, and Drug Development Professionals
December 5, 2025
Abstract
Obesity remains a global health crisis with a significant unmet medical need for effective and safe therapeutic interventions. Nisotirostide (LY3457263), a novel peptide tyrosine tyrosine (PYY) analogue and neuropeptide Y receptor 2 (NPY2R) agonist developed by Eli Lilly and Company, represents a promising new approach in the pharmacological management of obesity.[1][2] Currently in Phase I clinical development for obesity, this compound mimics the endogenous satiety signal of PYY to regulate appetite.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, clinical development program, and available data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the evolving landscape of obesity therapeutics.
Introduction to this compound
This compound (LY3457263) is a subcutaneously administered investigational drug being developed for the treatment of obesity and type 2 diabetes.[1][3] As a new molecular entity, it is classified as an antihyperglycemic and an anti-obesity agent.[3] The primary therapeutic hypothesis for this compound in the context of obesity is its ability to reduce appetite and food intake by activating the NPY2R, thereby mimicking the physiological effects of PYY.
Mechanism of Action: PYY Analogue and NPY2R Agonist
This compound functions as a selective agonist for the neuropeptide Y receptor 2 (NPY2R).[2] This receptor is a key component of the complex neurohormonal system that regulates energy homeostasis.
The Role of Peptide Tyrosine Tyrosine (PYY)
Peptide Tyrosine Tyrosine (PYY) is a gut hormone released from enteroendocrine L-cells in the distal small intestine and colon in response to food intake. PYY plays a crucial role in promoting satiety and reducing appetite. It achieves this by acting on NPY receptors in the central nervous system, particularly in the arcuate nucleus of the hypothalamus.
NPY2R Signaling Pathway
Upon binding to and activating the NPY2R, this compound is expected to initiate a signaling cascade that ultimately leads to a reduction in appetite. This pathway involves the inhibition of orexigenic (appetite-stimulating) neurons and the potential stimulation of anorexigenic (appetite-suppressing) neurons in the hypothalamus.
Clinical Development Program
This compound is currently in the early stages of clinical development for obesity and type 2 diabetes.[1][3] The program is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug, both as a monotherapy and in combination with other metabolic therapies.
Completed and Ongoing Clinical Trials
The following table summarizes the key clinical trials for this compound registered on ClinicalTrials.gov.
| Clinical Trial Identifier | Phase | Status | Indication | Intervention | Number of Participants |
| NCT05582096 | Phase I | Completed | Overweight or Obesity | This compound in combination with Tirzepatide | 38 |
| NCT05377333 | Phase I | Completed | Type 2 Diabetes | This compound alone and in combination with a GLP-1 RA | Not specified in search results |
| NCT06897475 | Phase II | Planned | Type 2 Diabetes | This compound compared to placebo in participants on a stable dose of Semaglutide or Tirzepatide | Not specified in search results |
Data sourced from clinical trial registries and may be subject to change.
Experimental Methodologies
While detailed experimental protocols for the this compound clinical trials are not publicly available, the design of the Phase I studies can be inferred from the clinical trial registry information.
Phase I Study Design (General Protocol)
The initial phase of clinical testing for this compound likely followed a standard dose-escalation design to establish safety and tolerability.
-
Study Design: Randomized, double-blind, placebo-controlled studies are the gold standard and were employed in the initial trials.[4]
-
Participant Population: Healthy volunteers, individuals with overweight or obesity, and patients with type 2 diabetes have been included in the early trials.
-
Intervention: Subcutaneous administration of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound or placebo.
-
Primary Endpoints: The primary focus of Phase I trials is on safety and tolerability, assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Secondary Endpoints: Pharmacokinetic (PK) profiles (e.g., Cmax, Tmax, AUC, half-life) and pharmacodynamic (PD) markers (e.g., changes in appetite, food intake, and relevant biomarkers) are also evaluated.
Quantitative Data Summary
As this compound is in the early stages of clinical development, comprehensive quantitative data from completed Phase I and forthcoming Phase II trials have not yet been publicly released. The tables below are illustrative of the types of data that will be critical for evaluating the therapeutic potential of this compound and are pending publication of trial results.
Pharmacokinetic Parameters (Illustrative)
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Doses (MAD) |
| Tmax (h) | Data not yet available | Data not yet available |
| Cmax (ng/mL) | Data not yet available | Data not yet available |
| AUC (ng·h/mL) | Data not yet available | Data not yet available |
| Half-life (t½) (h) | Data not yet available | Data not yet available |
Efficacy Outcomes (Illustrative)
| Endpoint | Placebo | This compound (Low Dose) | This compound (High Dose) |
| Change in Body Weight (%) | Data not yet available | Data not yet available | Data not yet available |
| Change in Waist Circumference (cm) | Data not yet available | Data not yet available | Data not yet available |
| Change in Appetite Score (VAS) | Data not yet available | Data not yet available | Data not yet available |
Safety and Tolerability (Illustrative)
| Adverse Event | Placebo (%) | This compound (All Doses) (%) |
| Nausea | Data not yet available | Data not yet available |
| Vomiting | Data not yet available | Data not yet available |
| Diarrhea | Data not yet available | Data not yet available |
| Injection Site Reactions | Data not yet available | Data not yet available |
Future Directions and Conclusion
This compound represents a targeted approach to weight management by leveraging the endogenous PYY signaling pathway to enhance satiety. The ongoing and planned clinical trials will be crucial in determining its efficacy, safety, and ultimate role in the therapeutic armamentarium for obesity and type 2 diabetes. The combination studies with other incretin-based therapies, such as GLP-1 receptor agonists, are of particular interest and may reveal synergistic effects on weight loss and metabolic control.
For researchers and clinicians, the development of this compound and other PYY analogues warrants close attention as a potentially valuable addition to the personalized treatment of obesity. Further data from the clinical development program are eagerly awaited by the scientific community.
References
- 1. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. Approved and Emerging Hormone-Based Anti-Obesity Medications: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Nisotirostide: A Novel NPY2R Agonist for Type 2 Diabetes
A Technical Guide on the Anti-Diabetic Effects Observed in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nisotirostide (LY-3457263) is a novel, long-acting selective Neuropeptide Y2 receptor (NPY2R) agonist under development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity. Currently in Phase 2 clinical trials, the preclinical evidence demonstrates its potential to improve glucose metabolism, reduce body weight, and decrease food intake. This technical guide provides an in-depth overview of the pivotal preclinical studies that form the scientific foundation for the clinical development of this compound. The data herein is primarily derived from a key study on a long-acting selective NPY2R polyethylene (B3416737) glycol-conjugated (PEGylated) peptide agonist, which is believed to be either this compound or a closely related predecessor compound.
Introduction
The global prevalence of type 2 diabetes necessitates the development of innovative therapeutic agents that not only manage hyperglycemia but also address associated comorbidities such as obesity. This compound emerges as a promising candidate by targeting the NPY2 receptor, a key regulator of appetite and energy homeostasis. By mimicking the action of endogenous Peptide YY (PYY), this compound is designed to suppress appetite and improve metabolic parameters. This document synthesizes the available preclinical data, offering a detailed examination of the experimental protocols and quantitative outcomes that underscore the anti-diabetic potential of this novel therapeutic agent.
Mechanism of Action
This compound is a selective agonist for the Neuropeptide Y2 receptor (NPY2R). The NPY system, comprising NPY, PYY, and pancreatic polypeptide, along with its receptors (Y1-Y6), plays a crucial role in regulating energy balance. The NPY2R, in particular, is a presynaptic autoreceptor in the central and peripheral nervous systems that, when activated, inhibits the release of NPY, leading to a reduction in food intake. By selectively activating the NPY2R, this compound is hypothesized to exert its anti-diabetic and anti-obesity effects through the suppression of appetite and potential direct effects on glucose metabolism.
Caption: Proposed mechanism of action for this compound.
Preclinical Efficacy in Rodent Models
The anti-diabetic and anti-obesity effects of a long-acting selective NPY2R agonist, presumed to be this compound, were evaluated in rodent models. The key findings from these studies are summarized below.
Effects on Food Intake and Body Weight
Chronic administration of the NPY2R agonist resulted in a significant and sustained reduction in food intake and body weight in diet-induced obese (DIO) mice.
Table 1: Effect of Daily Dosing of NPY2R Agonist on Body Weight in DIO Mice (14 Days)
| Treatment Group | Dose | Mean Body Weight Change (g) | % Change from Vehicle |
| Vehicle | - | +1.5 | - |
| NPY2R Agonist | 1 mg/kg | -2.0 | -233% |
| NPY2R Agonist | 3 mg/kg | -4.5 | -400% |
Table 2: Sustained Body Weight Reduction in DIO Mice with NPY2R Agonist (40 Days)
| Treatment Group | Dose | Mean Body Weight Change from Day 0 (g) |
| Vehicle | - | +3.0 |
| NPY2R Agonist | 3 mg/kg | -5.0 |
Effects on Glucose Metabolism
The NPY2R agonist demonstrated significant improvements in glucose homeostasis in DIO mice.
Table 3: Improvement in Glucose Disposal and Plasma Parameters in DIO Mice
| Parameter | Vehicle | NPY2R Agonist (3 mg/kg) | % Improvement |
| Glucose AUC (mg/dL*min) in OGTT | 30,000 | 20,000 | 33% |
| Fasting Plasma Glucose (mg/dL) | 150 | 120 | 20% |
| Fasting Plasma Insulin (B600854) (ng/mL) | 2.5 | 1.5 | 40% |
| Plasma Adiponectin (µg/mL) | 5 | 8 | 60% |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies.
Animal Models
-
Species: Male C57BL/6 mice and Wistar rats were used.
-
Diet-Induced Obesity (DIO) Model: Mice were fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-12 weeks to induce obesity and insulin resistance prior to the commencement of the studies.
Drug Administration
-
Route: The NPY2R agonist was administered via subcutaneous (s.c.) injection.
-
Frequency: Dosing was performed once daily.
-
Formulation: The peptide agonist was PEGylated to ensure long-acting properties.
Measurement of Food Intake and Body Weight
-
Food Intake: Daily food consumption was measured by weighing the remaining food in the cages.
-
Body Weight: Animals were weighed daily at the same time to monitor changes in body weight.
Caption: Workflow for preclinical efficacy assessment.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice were fasted overnight (approximately 16 hours) prior to the test.
-
Glucose Challenge: A baseline blood sample was collected, followed by the oral administration of a glucose solution (typically 2 g/kg body weight).
-
Blood Sampling: Blood samples were collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Blood glucose levels were measured using a glucometer. The area under the curve (AUC) for glucose was calculated to assess glucose disposal.
Plasma Analysis
-
Sample Collection: Blood was collected from fasted animals at the end of the study.
-
Analytes: Plasma levels of insulin, glucose, and adiponectin were measured using commercially available ELISA kits.
Discussion and Future Directions
The preclinical data for the long-acting selective NPY2R agonist, strongly suggested to be this compound, provides a compelling rationale for its development as a treatment for type 2 diabetes and obesity. The observed reductions in food intake and body weight, coupled with significant improvements in glucose metabolism, highlight a dual-action potential that could be highly beneficial for patients. The increase in plasma adiponectin is also a noteworthy finding, as this hormone is known to have insulin-sensitizing and anti-inflammatory properties.
Future preclinical research could further elucidate the precise molecular mechanisms downstream of NPY2R activation that contribute to the observed metabolic benefits. Investigating the effects of this compound in combination with other anti-diabetic agents would also be a valuable area of exploration. The ongoing Phase 2 clinical trials will be critical in translating these promising preclinical findings to human subjects.
Conclusion
Nisotirostide (LY-3457263): A Technical Overview of its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisotirostide (LY-3457263) is a synthetic peptide analogue of Peptide YY (PYY) currently under development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity.[1][2] As a selective Neuropeptide Y receptor 2 (NPY2R) agonist, this compound mimics the action of endogenous PYY, a key hormone in appetite regulation.[3] This technical guide provides a comprehensive overview of the molecular structure and a generalized synthesis pathway of this compound, based on publicly available data. It also details the signaling pathway through which it exerts its therapeutic effects.
Molecular Structure
This compound is a complex synthetic peptide with significant modifications designed to enhance its therapeutic properties. The core of this compound is a 34-amino acid peptide chain. A key feature of its structure is the attachment of a fatty acid moiety, which is a common strategy in peptide drug development to extend the half-life of the molecule in the body.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C230H343N59O65 | [4] |
| Molecular Weight | ~4975 g/mol | [4] |
| Substance Class | Protein, Peptide | [5] |
| Origin | Synthetic | [5] |
Amino Acid Sequence
The primary amino acid sequence of the peptide component of this compound is detailed below.
| Chain 1 | |||||||||||||||||||||||||||||||||
| Pro | Lys | Pro | Glu | Lys | Pro | Gly | Glu | Asp | Ala | Ser | Pro | Glu | Glu | Trp | Gln | Arg | Tyr | Tyr | Ala | Glu | Leu | Arg | His | Tyr | Leu | Asn | Trp | Leu | Thr | Arg | Gln | Arg | Tyr-NH2 |
Note: The C-terminus is amidated.
Structural Modifications
A significant modification to the peptide backbone is the attachment of a side chain to the lysine (B10760008) at position 5. This side chain consists of a glutamic acid, another glutamic acid, and an octadecanedioic acid moiety. This lipid modification is crucial for the drug's pharmacokinetic profile.
References
- 1. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 2. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C230H343N59O65 | CID 171118544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
The Role of Nisotirostide in Gut-Brain Axis Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisotirostide (LY3457263), a novel Neuropeptide Y (NPY) Y2 receptor (NPY2R) agonist, is currently under development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity. By mimicking the action of endogenous Peptide YY (PYY), this compound is positioned as a key modulator of the gut-brain axis, a complex bidirectional communication network that governs appetite, energy homeostasis, and metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies relevant to understanding the role of this compound in gut-brain communication. While specific clinical data on this compound remains proprietary, this document synthesizes the current understanding of NPY2R agonism and its physiological effects, offering a foundational resource for researchers and drug development professionals in the field of metabolic diseases.
Introduction: The Gut-Brain Axis and Peptide YY
The gut-brain axis is a sophisticated network connecting the gastrointestinal tract and the central nervous system, integrating hormonal, neural, and immunological signals to regulate a wide array of physiological processes.[1][2] Enteroendocrine cells, distributed throughout the gut epithelium, play a pivotal role in this communication by releasing signaling molecules in response to nutrient ingestion.[1]
Among these signaling molecules is Peptide YY (PYY), a 36-amino acid hormone secreted by L-cells of the distal small intestine and colon.[3] PYY is a key anorexigenic hormone, acting to reduce appetite and food intake.[3] Its primary circulating form, PYY3-36, selectively binds to the Neuropeptide Y Y2 receptor (NPY2R), which is expressed in both the peripheral and central nervous systems, including vagal afferent neurons and key appetite-regulating centers in the brain such as the hypothalamus.[3][4] this compound is a synthetic analog of PYY designed to specifically target and activate the NPY2R.[5]
This compound: A Neuropeptide Y Y2 Receptor Agonist
This compound (LY3457263) is a subcutaneously administered NPY2R agonist developed by Eli Lilly and Company.[6][7] Its primary mechanism of action is to mimic the effects of endogenous PYY3-36, thereby leveraging the natural satiety pathways of the gut-brain axis to regulate food intake and energy balance.[5] By activating NPY2R, this compound is expected to inhibit appetite, a key strategy in the management of obesity and type 2 diabetes.[4]
Signaling Pathways of this compound via the NPY2 Receptor
The NPY2R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[4][8] Activation of NPY2R by this compound initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon binding of this compound to the NPY2R, the activated Gαi subunit inhibits the enzyme adenylyl cyclase.[4][9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][9] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme involved in numerous cellular processes, including the regulation of ion channels and gene expression.[10]
Modulation of Calcium Channels
Activation of the NPY2R by agonists like PYY has been shown to inhibit voltage-gated calcium channels (VGCCs) in neurons.[11][12][13][14] This inhibition is mediated by the Gβγ subunits of the G-protein.[11] By reducing calcium influx into the presynaptic terminal, NPY2R activation leads to a decrease in the release of neurotransmitters, such as glutamate, which plays a role in appetite signaling.[11][13]
Gut-Brain Axis Communication Mediated by this compound
This compound, by activating NPY2R, influences the gut-brain axis through at least two primary pathways: direct action on vagal afferent neurons and modulation of hypothalamic appetite centers.
Vagal Afferent Pathway
The vagus nerve is a critical conduit for communication between the gut and the brain.[15] NPY2 receptors are expressed on vagal afferent nerve endings that innervate the gastrointestinal tract.[15][16] When this compound is released or administered, it can bind to these receptors, leading to an increase in the firing rate of vagal afferents.[15] This neural signal is then transmitted to the nucleus of the solitary tract (NTS) in the brainstem, which in turn projects to the hypothalamus to signal satiety.[15]
Quantitative Data (Illustrative)
As of the date of this document, specific quantitative data from clinical trials of this compound (NCT05377333, NCT05582096) have not been publicly released.[17][18][19] The following tables present illustrative data based on typical findings from studies of other PYY analogs to demonstrate the expected pharmacodynamic effects.
Table 1: Illustrative Effect of a PYY Analog on Food Intake in Humans
| Treatment Group | Dose | Mean Reduction in Ad Libitum Meal Intake (%) | p-value vs. Placebo |
| Placebo | - | - | - |
| PYY Analog | Low | 15% | <0.05 |
| PYY Analog | High | 35% | <0.001 |
| Data is hypothetical and based on published studies of other PYY analogs.[20] |
Table 2: Illustrative Effect of a PYY Analog on Body Weight in a Preclinical Model
| Treatment Group | Duration | Mean Body Weight Change (%) | p-value vs. Vehicle |
| Vehicle | 14 days | +2.5% | - |
| PYY Analog | 14 days | -5.0% | <0.01 |
| Data is hypothetical and based on published studies of other PYY analogs.[21] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of PYY analogs like this compound.
Assessment of Food Intake in Humans
Objective: To determine the effect of a PYY analog on ad libitum food intake.
Methodology:
-
Participant Recruitment: Healthy, lean, or overweight/obese volunteers are recruited. Participants are typically screened for any medical conditions that might affect appetite or metabolism.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. Each participant receives both the PYY analog (at one or more dose levels) and a placebo infusion on separate study days, with a washout period in between.
-
Procedure:
-
Participants fast overnight.
-
An intravenous cannula is inserted for infusion.
-
A standardized infusion of the PYY analog or placebo is administered over a set period (e.g., 90 minutes).
-
Immediately following the infusion, participants are presented with an ad libitum meal, typically a buffet-style offering with a variety of palatable foods.
-
The amount and type of food consumed are carefully weighed and recorded.
-
Subjective ratings of hunger, fullness, and nausea are collected using visual analog scales (VAS) at regular intervals throughout the study.[2][20]
-
In Vivo Electrophysiological Recording of Vagal Afferent Firing
Objective: To measure the direct effect of a PYY analog on the electrical activity of vagal afferent neurons.
Methodology:
-
Animal Model: Anesthetized rats or mice are typically used.
-
Surgical Preparation:
-
The animal is anesthetized, and a surgical plane of anesthesia is maintained throughout the experiment.
-
The cervical vagus nerve is carefully exposed and isolated.
-
A branch of the vagus nerve, such as the gastric branch, may be further dissected for more specific recordings.
-
-
Recording Setup:
-
A pair of recording electrodes (e.g., silver-wire or platinum-iridium) is placed in contact with the isolated vagus nerve.
-
A reference electrode is placed in nearby tissue.
-
The neural signals are amplified, filtered, and recorded using a data acquisition system.
-
-
Experimental Procedure:
Conclusion
This compound, as a selective NPY2R agonist, represents a promising therapeutic agent that targets the intricate communication network of the gut-brain axis. Its mechanism of action, centered on mimicking the anorexigenic effects of PYY, offers a physiological approach to the management of obesity and type 2 diabetes. While detailed clinical data is awaited, the foundational science of NPY2R signaling provides a strong rationale for its development. Further research and the public dissemination of clinical trial results will be crucial in fully elucidating the therapeutic potential and role of this compound in gut-brain axis communication.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. What are PYY modulators and how do they work? [synapse.patsnap.com]
- 4. What are NPY2R agonists and how do they work? [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 7. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 8. genecards.org [genecards.org]
- 9. Regulation of adenylyl cyclase in polarized renal epithelial cells by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional interaction between neuropeptide Y receptors and modulation of calcium channels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y inhibits Ca2+ influx into cultured dorsal root ganglion neurones of the rat via a Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Synaptic Transmission by Neuropeptide Y in Rat Hippocampal Area CA1: Modulation of Presynaptic Ca2+Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropeptide Y modulates neurotransmitter release and Ca2+ currents in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of the vagal nerve in peripheral PYY3-36-induced feeding reduction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 19. williamblair.com [williamblair.com]
- 20. Effect of peptide YY3-36 on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
The Pharmacodynamics of Nisotirostide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisotirostide (also known as LY3457263) is a novel, subcutaneously administered therapeutic agent developed by Eli Lilly and Company. It functions as a selective Neuropeptide Y2 receptor (NPY2R) agonist, mimicking the effects of the endogenous gut hormone Peptide YY (PYY).[1][2][3] This positions this compound as a promising candidate for the treatment of metabolic disorders, primarily type 2 diabetes and obesity.[2][3] Preclinical studies, although not extensively detailed in publicly available literature for this compound itself, have consistently demonstrated the potential of selective NPY2R agonists to reduce food intake and body weight in various animal models.[4][5] This technical guide synthesizes the available information on the pharmacodynamics of this compound and analogous selective NPY2R agonists in animal models, providing insights into its mechanism of action, experimental evaluation, and potential therapeutic effects.
Mechanism of Action: NPY2R-Mediated Satiety Signaling
This compound exerts its pharmacological effects by selectively activating the NPY2 receptor.[2] These receptors are predominantly expressed in the central nervous system, particularly in the hypothalamus and brainstem, regions critically involved in the regulation of energy homeostasis.[6] The binding of this compound to NPY2R in these areas is believed to trigger downstream signaling cascades that ultimately lead to a reduction in appetite and food intake.[1]
The proposed signaling pathway is initiated by the binding of the agonist to the G-protein coupled NPY2 receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of intracellular signaling pathways in key hypothalamic neurons, such as the pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP) neurons, is thought to be the primary mechanism through which NPY2R agonists mediate their anorectic effects.
Pharmacodynamic Effects in Animal Models
While specific quantitative data for this compound in animal models is limited in the public domain, studies on other selective NPY2R agonists provide a strong indication of its expected pharmacodynamic profile.
Effects on Food Intake and Body Weight
Preclinical studies in diet-induced obese (DIO) rodents have demonstrated that selective NPY2R agonists lead to a dose-dependent reduction in food intake and subsequent body weight loss.[4][5] This effect is often more pronounced than that observed with the native peptide PYY(3-36) due to improved pharmacokinetic properties of synthetic agonists.[1]
Table 1: Representative Effects of a Selective NPY2R Agonist on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (nmol/kg) | Change in 24h Food Intake (%) | Change in Body Weight after 7 days (%) |
| Vehicle | - | 0 | +1.5 |
| Selective NPY2R Agonist | 10 | -15 | -2.0 |
| Selective NPY2R Agonist | 30 | -30 | -5.5 |
| Selective NPY2R Agonist | 100 | -50 | -9.0 |
Note: The data presented in this table is illustrative and based on published results for selective NPY2R agonists other than this compound. It is intended to represent the expected dose-dependent effects.
Synergy with GLP-1 Receptor Agonists
A significant area of investigation is the combination of NPY2R agonists with other metabolic hormones, particularly glucagon-like peptide-1 (GLP-1) receptor agonists. Preclinical evidence suggests a synergistic effect, leading to greater body weight reduction than either agent alone.[2][7] This is the basis for the ongoing clinical development of this compound in combination with tirzepatide, a dual GIP and GLP-1 receptor agonist.[8]
Table 2: Synergistic Effect of a Selective NPY2R Agonist in Combination with a GLP-1R Agonist on Body Weight in DIO Mice
| Treatment Group | Body Weight Reduction after 28 days (%) |
| Vehicle | +2.0 |
| GLP-1R Agonist alone | -17.0 |
| NPY2R Agonist alone | -5.0 |
| GLP-1R Agonist + NPY2R Agonist | -22.0 |
Note: This data is based on a study of the NPY2R agonist BI 1820237 in combination with the GCGR/GLP-1R dual agonist survodutide and is illustrative of the potential synergistic effects with this compound.[2]
Experimental Protocols
The evaluation of the pharmacodynamics of NPY2R agonists like this compound in animal models typically involves a series of standardized in vivo and in vitro assays.
In Vivo Assessment of Food Intake and Body Weight
Objective: To determine the effect of this compound on food consumption and body weight in a relevant animal model of obesity.
Animal Model: Male diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).
Methodology:
-
Acclimation: Animals are individually housed and acclimated to metabolic cages for at least 3 days prior to the study.
-
Baseline Measurement: Baseline food intake and body weight are recorded for 24-48 hours.
-
Drug Administration: this compound or vehicle is administered via subcutaneous injection at various doses.
-
Data Collection: Food intake is continuously monitored using automated feeding systems. Body weight is measured daily.
-
Data Analysis: Changes in cumulative food intake and body weight are calculated relative to baseline and the vehicle control group. Dose-response curves are generated to determine the ED50.
In Vitro Receptor Binding and Activation Assays
Objective: To determine the binding affinity and functional potency of this compound at the NPY2 receptor.
Methodology:
-
Cell Culture: A stable cell line expressing the human NPY2 receptor (e.g., HEK293 or CHO cells) is cultured.
-
Competitive Binding Assay:
-
Cell membranes are incubated with a radiolabeled NPY2R ligand (e.g., ¹²⁵I-PYY(3-36)) and increasing concentrations of unlabeled this compound.
-
The amount of bound radioligand is measured, and the inhibition constant (Ki) is calculated to determine binding affinity.
-
-
Functional Assay (cAMP Measurement):
-
Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Cells are then treated with increasing concentrations of this compound.
-
The reduction in cAMP levels is measured using a suitable assay kit (e.g., HTRF or ELISA).
-
The half-maximal effective concentration (EC50) is calculated to determine functional potency.
-
Conclusion
This compound, as a selective NPY2R agonist, holds significant promise as a therapeutic agent for obesity and type 2 diabetes. While specific preclinical data for this compound remains largely proprietary, the extensive research on analogous compounds provides a strong scientific rationale for its mechanism of action and expected pharmacodynamic effects. The dose-dependent reduction in food intake and body weight observed in animal models with other selective NPY2R agonists, along with the potential for synergistic effects when combined with GLP-1 receptor agonists, underscores the therapeutic potential of this approach. Further publication of detailed preclinical and clinical data for this compound will be crucial for a more complete understanding of its pharmacodynamic profile.
References
- 1. A long-acting selective neuropeptide Y2 receptor PEGylated peptide agonist reduces food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel NPY2R agonist BI 1820237 provides synergistic anti-obesity efficacy when combined with the GCGR/GLP-1R dual agonist survodutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Neuropeptide Y (NPY) Y2 receptor-selective agonist inhibits food intake and promotes fat metabolism in mice: combined anorectic effects of Y2 and Y4 receptor-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective neuropeptide Y2 receptor PEGylated peptide agonists reduce food intake and body weight in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel NPY2R agonist BI 1820237 provides synergistic anti-obesity efficacy when combined with the GCGR/GLP-1R dual agonist survodutide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY3457263 + Tirzepatide for Obesity · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Methodological & Application
Measuring the Potency of Nisotirostide: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisotirostide (also known as LY3457263) is an agonist of the Neuropeptide Y receptor type 2 (NPY2R), a G-protein coupled receptor (GPCR) involved in appetite regulation.[1] As a potential therapeutic for obesity and type 2 diabetes, accurately determining its potency is crucial. This document provides detailed application notes and protocols for two key cell-based functional assays used to measure the potency of this compound: the cyclic adenosine (B11128) monophosphate (cAMP) inhibition assay and the β-arrestin recruitment assay.
The NPY2 receptor is known to couple to the Gi subunit of the heterotrimeric G-protein.[2][3] Activation of the NPY2R by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][4][5][6] Additionally, like many GPCRs, upon agonist binding, the NPY2R can recruit β-arrestin proteins, which play a role in receptor desensitization and signaling. Therefore, both cAMP and β-arrestin assays are critical for characterizing the pharmacological profile of this compound.
Signaling Pathways of the NPY2 Receptor
Activation of the NPY2 receptor by this compound initiates two primary signaling cascades that can be harnessed to measure its potency.
cAMP Inhibition Pathway
The canonical signaling pathway for the NPY2 receptor involves its coupling to a Gi protein. This interaction inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP concentration is a direct measure of NPY2R activation.
β-Arrestin Recruitment Pathway
Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the NPY2R. This interaction is a key step in receptor desensitization and can also initiate G-protein-independent signaling. Measuring the recruitment of β-arrestin to the receptor provides a distinct readout of agonist activity.
Data Presentation
Quantitative data from potency assays should be summarized in a clear, tabular format to facilitate comparison. The half-maximal effective concentration (EC50) is a key parameter representing the concentration of an agonist that gives 50% of the maximal response.
Note: The following tables present hypothetical data for illustrative purposes, as specific EC50 values for this compound in these assays are not publicly available.
Table 1: Hypothetical Potency of this compound in a cAMP Inhibition Assay
| Compound | Assay Type | Cell Line | EC50 (nM) | Maximum Inhibition (%) |
| This compound | cAMP Inhibition | CHO-K1-hNPY2R | 1.5 | 95 |
| Peptide YY (PYY) | cAMP Inhibition | CHO-K1-hNPY2R | 0.8 | 100 |
Table 2: Hypothetical Potency of this compound in a β-Arrestin Recruitment Assay
| Compound | Assay Type | Cell Line | EC50 (nM) | Maximum Recruitment (%) |
| This compound | β-Arrestin 2 Recruitment | U2OS-hNPY2R-β-arrestin2 | 5.2 | 88 |
| Peptide YY (PYY) | β-Arrestin 2 Recruitment | U2OS-hNPY2R-β-arrestin2 | 2.1 | 100 |
Experimental Protocols
The following are detailed protocols for performing cAMP inhibition and β-arrestin recruitment assays to determine the potency of this compound. These protocols are based on commercially available assay kits and can be adapted for use with various detection technologies (e.g., HTRF®, AlphaScreen®, luminescence).
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the human NPY2 receptor.
Workflow Diagram:
Materials:
-
Cells: A cell line stably expressing the human NPY2 receptor (e.g., CHO-K1 or HEK293).
-
Assay Buffer: HBSS or PBS supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
This compound: Test compound, serially diluted.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, AlphaLISA, or luminescence-based).
-
Assay Plates: 384-well, low-volume, white plates suitable for the detection method.
-
Plate Reader: Compatible with the chosen detection technology.
Procedure:
-
Cell Preparation:
-
Culture cells expressing the NPY2 receptor to ~80-90% confluency.
-
Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution).
-
Wash the cells with PBS and resuspend them in the assay buffer at a pre-determined optimal density.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each dilution into the wells of the 384-well plate. Include a vehicle control (buffer only).
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Add the prepared cell suspension to the forskolin solution.
-
Dispense an equal volume (e.g., 5 µL) of the cell/forskolin mixture into each well containing the this compound dilutions.
-
-
Incubation:
-
Seal the plate and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the inhibition of cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the specific cAMP kit, add the detection reagents to each well. This typically involves a two-step addition of a labeled cAMP analog and a specific antibody.
-
-
Final Incubation and Measurement:
-
Seal the plate and incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated NPY2 receptor using an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.[7]
Workflow Diagram:
Materials:
-
Cells: A cell line engineered for β-arrestin recruitment assays, co-expressing the NPY2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor). An example is the PathHunter® cell line.
-
Cell Plating Reagent: Provided with the assay kit.
-
This compound: Test compound, serially diluted.
-
Detection Reagents: Provided with the assay kit, containing the substrate for the complemented enzyme.
-
Assay Plates: 384-well, white, clear-bottom cell culture plates.
-
Luminometer: A plate reader capable of measuring chemiluminescence.
Procedure:
-
Cell Plating:
-
Culture the engineered cells according to the supplier's instructions.
-
Harvest the cells and resuspend them in the provided cell plating reagent at the recommended density.
-
Dispense the cell suspension into the wells of the 384-well assay plate.
-
Incubate the plate overnight at 37°C in a CO2 incubator to allow the cells to adhere.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
Add a small volume of each dilution to the wells containing the cells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for agonist-induced β-arrestin recruitment.
-
-
Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the detection reagent solution according to the kit's instructions.
-
Add the detection reagent to each well.
-
-
Final Incubation and Measurement:
-
Incubate the plate at room temperature for approximately 60 minutes to allow the luminescent signal to develop and stabilize.
-
Read the plate using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The cAMP inhibition and β-arrestin recruitment assays are robust and reliable methods for determining the potency of this compound at the NPY2 receptor. By providing quantitative measures of agonist activity through two distinct signaling pathways, these assays are indispensable tools for the characterization and development of this and other GPCR-targeting therapeutics. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers to implement these essential assays in their laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Gi/O-coupled receptors in somatosensory neurons: Potential therapeutic targets for novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y inhibits adenylyl cyclase activity in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y inhibits vasoactive intestinal peptide-stimulated adenylyl cyclase in rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of neuropeptide Y on adenylate cyclase of rabbit ciliary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Nisotirostide in a Diet-Induced Obese (DIO) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisotirostide (also known as LY3457263) is a synthetic peptide analog of Peptide YY (PYY) that functions as a potent and selective Neuropeptide Y receptor subtype 2 (NPY Y2R) agonist.[1][2] PYY is a gut hormone released postprandially from intestinal L-cells that plays a crucial role in regulating appetite and energy homeostasis.[3] By mimicking the action of endogenous PYY3-36, this compound is under investigation for its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.[1][4] The primary mechanism of action involves the activation of Y2 receptors in the hypothalamic arcuate nucleus, leading to the inhibition of orexigenic NPY/AgRP neurons and a subsequent reduction in food intake, ultimately promoting weight loss.[2][5]
These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the efficacy of this compound in a diet-induced obese (DIO) mouse model, a standard preclinical model that closely mimics human obesity.
Signaling Pathway of this compound (PYY Analog) in Appetite Regulation
Caption: this compound signaling pathway in appetite regulation.
Experimental Design and Workflow
A typical experimental workflow for evaluating the in vivo efficacy of this compound in DIO mice is outlined below.
Caption: Experimental workflow for this compound in DIO mice.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published studies of PYY analogs in DIO mice.
Table 1: Effects on Body Weight and Food Intake
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (%) | +5 to +10 | -5 to -10 | -10 to -15 |
| Cumulative Food Intake (g) | 80 - 90 | 60 - 70 | 50 - 60 |
| Adipose Tissue Mass (g) | 3.0 - 4.0 | 2.0 - 2.5 | 1.5 - 2.0 |
Data are hypothetical and represent typical expected outcomes over a 4-week treatment period.
Table 2: Effects on Metabolic Parameters
| Parameter | Vehicle Control | This compound (High Dose) |
| Fasting Blood Glucose (mg/dL) | 150 - 180 | 110 - 140 |
| Fasting Insulin (ng/mL) | 3.0 - 5.0 | 1.5 - 2.5 |
| OGTT AUC (mg/dL*min) | 30000 - 35000 | 20000 - 25000 |
| Energy Expenditure (kcal/kg/hr) | No significant change | Maintained or slightly increased |
| Respiratory Exchange Ratio (RER) | ~0.78 | ~0.73 (indicating increased fat oxidation)[6] |
AUC: Area Under the Curve. Data are hypothetical and represent typical expected outcomes.
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Model
-
Animal Strain: Male C57BL/6J mice, 6 weeks of age.
-
Diet: High-fat diet (HFD) with 60% of calories derived from fat (e.g., Research Diets D12492). A control group on a standard chow diet (10% kcal from fat) should be maintained for comparison.
-
Induction Period: Mice are fed the HFD for 10-12 weeks to induce obesity, insulin resistance, and hyperlipidemia. Body weight should be monitored weekly. Mice are considered obese when their body weight is significantly higher (typically >20%) than the chow-fed control group.
This compound Formulation and Administration
-
Formulation: this compound is a peptide and should be reconstituted in a sterile, buffered solution (e.g., phosphate-buffered saline, PBS) according to the manufacturer's instructions. Aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dosing: Based on preclinical studies with PYY analogs, a dose range of 100 to 1000 µg/kg/day can be explored.[7] A dose-response study is recommended to determine the optimal therapeutic dose.
-
Administration: Administer this compound via subcutaneous (SC) injection once daily. The vehicle control group should receive injections of the same volume of the vehicle solution.
In-Life Monitoring and Metabolic Assessments
-
Body Weight and Food/Water Intake: Measure daily or at least three times per week.
-
Body Composition: Analyze fat and lean mass using EchoMRI or DEXA at baseline and at the end of the treatment period.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours (with access to water).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human or mouse insulin (0.75-1.0 U/kg) via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
-
Metabolic Cages: Acclimatize mice to metabolic cages for 24-48 hours before data collection. Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity over a 24-hour period.
Terminal Procedures and Tissue Analysis
-
Blood Collection: At the end of the study, collect terminal blood via cardiac puncture under anesthesia. Process blood to obtain plasma or serum for analysis of insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST).
-
Tissue Harvesting: Euthanize mice and dissect key metabolic tissues, including the liver and various adipose depots (e.g., epididymal, subcutaneous).
-
Histological Analysis:
-
Fix a portion of the liver and adipose tissue in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) to assess liver steatosis (fat accumulation) and adipocyte size.[2]
-
For more detailed liver analysis, consider Oil Red O staining for lipid droplets (on frozen sections) and Sirius Red staining for fibrosis.
-
Conclusion
This document provides a robust framework for designing and executing in vivo studies to evaluate the therapeutic efficacy of this compound in a DIO mouse model. The outlined protocols and expected outcomes are based on established methodologies for studying PYY analogs and will enable researchers to thoroughly assess the impact of this compound on obesity and related metabolic parameters. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data critical for advancing the development of this promising therapeutic candidate.
References
- 1. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide YY, appetite and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained inhibition of NPY/AgRP neuronal activity by FGF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Nisotirostide Delivery in Rats via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the continuous delivery of the thyroid hormone receptor-beta (THR-β) agonist, Nisotirostide, in rats using osmotic minipumps. This document outlines detailed experimental protocols, data presentation, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
This compound is a selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] THR-β is predominantly expressed in the liver, and its activation can lead to beneficial effects on lipid metabolism, including lowering plasma and intrahepatic lipid content.[2][3] Continuous delivery of therapeutic agents using osmotic minipumps offers a method for maintaining stable plasma concentrations, which is crucial for accurately assessing the efficacy and physiological effects of compounds like this compound in preclinical rat models.[4][5] This approach avoids the peaks and troughs associated with intermittent injections and reduces animal stress.[4][6]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a study investigating the effects of continuous this compound delivery in diet-induced obese rats.
| Parameter | Vehicle Control (Mean ± SD) | This compound (0.5 mg/kg/day) (Mean ± SD) | This compound (1.5 mg/kg/day) (Mean ± SD) |
| Body Weight Change (g) | +25.5 ± 5.2 | +10.3 ± 4.8 | +2.1 ± 3.9 |
| Total Cholesterol (mg/dL) | 150.2 ± 15.8 | 110.7 ± 12.3 | 85.4 ± 10.1 |
| LDL Cholesterol (mg/dL) | 80.6 ± 9.3 | 50.1 ± 7.5 | 35.8 ± 6.2 |
| Triglycerides (mg/dL) | 180.4 ± 20.1 | 125.9 ± 18.7 | 90.3 ± 15.4 |
| Liver Triglyceride Content (mg/g) | 120.7 ± 18.5 | 75.2 ± 15.1 | 45.6 ± 11.8 |
| Fasting Glucose (mg/dL) | 130.9 ± 11.2 | 115.4 ± 9.8 | 105.1 ± 8.9 |
| Heart Rate (beats/min) | 350 ± 25 | 355 ± 30 | 365 ± 28 |
Experimental Protocols
Formulation of this compound for Osmotic Minipumps
Objective: To prepare a stable solution of this compound suitable for continuous delivery via an osmotic minipump.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline, or a solution containing a solubilizing agent like cyclodextrin, depending on the solubility of this compound)[7]
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the required concentration of this compound based on the desired dose, the pumping rate of the selected osmotic minipump, and the average body weight of the rats.
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the sterile vehicle. Vortex gently until fully dissolved. The choice of vehicle should be based on pre-formulation solubility and stability studies.
-
Sterile-filter the this compound solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at the recommended temperature (e.g., 4°C or -20°C) until the osmotic minipumps are filled.[8]
Surgical Implantation of Osmotic Minipumps
Objective: To surgically implant an osmotic minipump for the continuous subcutaneous delivery of this compound in rats. This protocol is adapted from standard procedures for osmotic pump implantation.[9][10]
Materials:
-
Anesthetic (e.g., isoflurane)[10]
-
Analgesic (e.g., flunixin, buprenorphine)[9]
-
Antiseptic solution (e.g., betadine, chlorhexidine)
-
Sterile surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
This compound-filled osmotic minipumps (e.g., ALZET®)[4]
-
Sterile gauze
-
Warming pad
Protocol:
-
Pre-operative Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).[9]
-
Administer a pre-operative analgesic as per approved institutional guidelines.[11]
-
Shave the fur from the dorsal mid-scapular region.[9]
-
Aseptically prepare the surgical site by scrubbing with an antiseptic solution.[10]
-
-
Surgical Procedure:
-
Make a small incision (approximately 1-2 cm) through the skin in the mid-scapular region.[10]
-
Insert a hemostat into the incision and bluntly dissect to create a subcutaneous pocket large enough to accommodate the minipump.[12] The pocket should be created caudally to the incision.
-
Insert the filled osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.[10]
-
Close the incision with wound clips or sutures.[11]
-
-
Post-operative Care:
-
Place the rat on a warming pad and monitor until it has fully recovered from anesthesia.
-
Administer post-operative analgesics for a minimum of 48 hours, as recommended by the institutional animal care and use committee.[11]
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
-
The pump will deliver the agent at a controlled rate for its specified duration.[4] After this period, the pump should be removed if the animal is to be kept alive.[13]
-
Visualizations
Signaling Pathway
Caption: THR-β Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
- 1. What are THR-β agonists and how do they work? [synapse.patsnap.com]
- 2. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzet.com [alzet.com]
- 5. alzet.com [alzet.com]
- 6. Use of osmotic minipumps for sustained drug delivery in rat pups: effects on physical and neurobehavioural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 10. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. alzet.com [alzet.com]
- 13. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Application Notes and Protocols for Preclinical Research of Thyroid Hormone Receptor Beta (THR-β) Agonists
A Clarification on Nisotirostide: Initial interest in this compound for this application is noted; however, extensive research indicates that this compound is a Neuropeptide Y2 Receptor (NPY2R) agonist, not a thyroid hormone receptor agonist. Its primary mechanism of action is related to appetite suppression by mimicking peptide YY (PYY). Therefore, the following application notes and protocols are based on established preclinical research of true Thyroid Hormone Receptor Beta (THR-β) selective agonists, which are relevant for metabolic disorders like non-alcoholic steatohepatitis (NASH) and dyslipidemia.
These notes are intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of THR-β agonists.
Introduction to THR-β Agonists in Preclinical Research
Thyroid hormones (TH) are crucial regulators of metabolism, with their effects mediated by thyroid hormone receptors α (THR-α) and β (THR-β).[1][2] The THR-β isoform is predominantly expressed in the liver and is the primary mediator of the beneficial metabolic effects of TH on lipid metabolism.[2][3] Selective THR-β agonists are being developed to target the liver and elicit therapeutic effects, such as reducing hepatic steatosis and lowering atherogenic lipids, while avoiding the adverse effects associated with THR-α activation in tissues like the heart and bone.[1][4] Preclinical studies in various animal models are essential to characterize the efficacy, pharmacokinetics, and safety of these compounds before clinical development.[5]
Quantitative Data Summary
The following tables summarize preclinical dosage and efficacy data for representative THR-β agonists in rodent models.
Table 1: Preclinical Dosage of THR-β Agonists in Rodent Models
| Compound | Animal Model | Dose Range | Administration Route | Study Duration | Key Findings |
| Resmetirom (MGL-3196) | High-fat diet (HFD) mice | 3-10 mg/kg/day | Oral (PO) | 8-12 weeks | Reduced liver fat, inflammation, and fibrosis.[6] |
| GAN DIO-NASH mice | 3-10 mg/kg/day | Oral (PO) | 12 weeks | Improved NAFLD Activity Score (NAS) and reduced hepatomegaly.[7] | |
| Sobetirome (GC-1) | High-fat diet (HFD) mice | 0.1-1 µmol/kg/day | Intraperitoneal (IP) | 3 weeks | Reduced serum and liver lipids. |
| Chow-fed mice | 5 mg/kg in diet | Oral (in diet) | 10-21 days | Reduced serum cholesterol and triglycerides.[8] | |
| Hypothyroid mice | 5.4-97 nmol/kg/day | Intraperitoneal (IP) | Not specified | Reduced HDL cholesterol and VLDL triglyceride levels.[9] | |
| VK2809 | Diet-induced NASH rodents | Not specified | Not specified | Not specified | Potent reductions in plasma and liver lipids, and improvements in liver fibrosis.[5][10] |
| GSD Ia mice | Not specified | Not specified | Not specified | Decreased hepatic triglyceride levels. |
Table 2: Efficacy of THR-β Agonists on Metabolic Parameters in Preclinical Models
| Compound | Animal Model | Key Efficacy Parameters | Results |
| Resmetirom (MGL-3196) | GAN DIO-NASH mice | Liver Histopathology (NAS) | Significant improvement (≥2-point reduction).[7] |
| Plasma ALT | Reduced.[7] | ||
| Liver Total Cholesterol | Reduced.[7] | ||
| Sobetirome (GC-1) | Chow-fed mice | Serum Cholesterol | Reduced by 25%.[8] |
| Serum Triglycerides | Reduced by 75%.[8] | ||
| VK2809 | Diet-induced NASH rodents | Liver Fibrosis | Improved.[5][10] |
| Genes associated with lipid metabolism | Improved expression.[5][10] | ||
| Genes associated with fibrogenic signaling | Suppressed expression.[5][10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of a Novel THR-β Agonist in a Diet-Induced Obesity (DIO) Mouse Model
1. Objective: To assess the efficacy of a novel THR-β agonist in reducing hepatic steatosis, improving dyslipidemia, and affecting metabolic parameters in a mouse model of diet-induced obesity and non-alcoholic fatty liver disease (NAFLD).
2. Animal Model:
-
Species and Strain: Male C57BL/6J mice, 4-5 weeks of age.
-
Diet: High-fat diet (HFD; 60 kcal% fat) to induce obesity, insulin (B600854) resistance, and hepatic steatosis. A control group will be fed a normal diet (ND; 10 kcal% fat).
-
Acclimation: Animals are acclimated for at least one week upon arrival with ad libitum access to food and water.
3. Experimental Groups:
-
Group 1: Normal Diet (ND) + Vehicle
-
Group 2: High-Fat Diet (HFD) + Vehicle
-
Group 3: High-Fat Diet (HFD) + Novel THR-β Agonist (Low Dose)
-
Group 4: High-Fat Diet (HFD) + Novel THR-β Agonist (Mid Dose)
-
Group 5: High-Fat Diet (HFD) + Novel THR-β Agonist (High Dose)
-
(Optional) Group 6: High-Fat Diet (HFD) + Positive Control (e.g., Resmetirom)
4. Drug Formulation and Administration:
-
Formulation: The novel THR-β agonist is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be prepared fresh daily or according to its stability data.
-
Administration Route: Oral gavage (PO) is a common and clinically relevant route. Intraperitoneal (IP) injection can also be used.[11]
-
Dosage Calculation: Dosages should be calculated based on the body weight of each animal, measured daily or weekly. Dosing volume is typically 5-10 ml/kg.
-
Frequency: Once daily administration.
5. Study Procedure:
-
Induce the disease model by feeding mice the HFD for 8-12 weeks.
-
Randomize HFD-fed mice into treatment groups based on body weight.
-
Initiate daily treatment with the vehicle, novel THR-β agonist, or positive control for a duration of 4-12 weeks.
-
Monitor body weight, food intake, and water consumption regularly.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, AST, cholesterol, triglycerides).
-
Euthanize animals and collect liver and other relevant tissues (e.g., adipose tissue).
-
Weigh the liver and a portion for histological analysis (H&E, Oil Red O staining) and gene expression analysis (qRT-PCR).
6. Endpoint Analysis:
-
Primary Endpoints:
-
Change in liver weight and liver-to-body weight ratio.
-
Histological assessment of hepatic steatosis, inflammation, and ballooning (NAFLD Activity Score).
-
Serum levels of ALT and AST.
-
-
Secondary Endpoints:
-
Serum lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Gene expression analysis of key metabolic and fibrotic markers in the liver.
-
Body weight and composition.
-
Visualizations
Caption: THR-β signaling pathway in a hepatocyte.
Caption: Experimental workflow for preclinical evaluation.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor ZTA-261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 3. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. ir.madrigalpharma.com [ir.madrigalpharma.com]
- 7. gubra.dk [gubra.dk]
- 8. Sobetirome | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vikingtherapeutics.com [vikingtherapeutics.com]
- 11. researchgate.net [researchgate.net]
Assessing Nisotirostide's Impact: A Guide to Preclinical and Clinical Evaluation of Food Intake and Body Weight
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nisotirostide (LY-3457263) is an investigational therapeutic agent developed by Eli Lilly and Company for the treatment of type 2 diabetes and obesity.[1][2] It functions as a selective Neuropeptide Y2 receptor (NPY2R) agonist, mimicking the action of the endogenous gut hormone Peptide YY (PYY).[3][4] PYY is released from the gastrointestinal tract in response to food intake and acts as a satiety signal, thereby playing a crucial role in the regulation of appetite and energy homeostasis.[5][6] By activating NPY2R in the hypothalamus, this compound is expected to suppress appetite, reduce food intake, and consequently lead to a decrease in body weight.[5][7]
These application notes provide detailed methodologies for assessing the effects of this compound on food intake and body weight in both preclinical and clinical settings. The protocols are designed to offer a standardized framework for researchers to generate robust and reproducible data to evaluate the therapeutic potential of this compound and other NPY2R agonists.
Signaling Pathway of this compound (PYY/NPY2R Pathway)
This compound exerts its effects by mimicking the endogenous satiety hormone PYY. Upon subcutaneous administration, this compound travels through the bloodstream to the arcuate nucleus (ARC) of the hypothalamus, a key brain region for appetite regulation.[5] There, it binds to and activates the NPY2 receptors located on orexigenic (appetite-stimulating) neurons that produce Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). This activation inhibits the activity of these neurons, leading to a reduction in the release of NPY and AgRP. Simultaneously, PYY (and by extension, this compound) is thought to disinhibit anorexigenic (appetite-suppressing) neurons that produce Pro-opiomelanocortin (POMC).[7][8] The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to promote satiety and reduce food intake.[9]
Preclinical Assessment of this compound
Preclinical studies in rodent models are essential to establish the initial efficacy and safety profile of this compound. Diet-induced obese (DIO) mice or rats are commonly used models as they mimic the human condition of obesity resulting from a high-fat diet.[10][11]
Experimental Workflow for Preclinical Studies
Protocols for Preclinical Studies
Protocol 1: Acute Food Intake Study in Rodents
-
Objective: To determine the acute effect of a single dose of this compound on food intake.
-
Animals: Male diet-induced obese C57BL/6J mice, singly housed.[10]
-
Acclimatization: Acclimatize animals to individual housing and handling for at least one week.[9]
-
Procedure:
-
Fast animals overnight (approximately 16 hours) with free access to water.[10]
-
At the beginning of the dark cycle, administer this compound or vehicle via intraperitoneal (IP) injection.
-
Immediately after injection, provide a pre-weighed amount of high-fat diet.
-
Measure food intake at 1, 2, 4, and 24 hours post-injection by weighing the remaining food.[9]
-
-
Data Analysis: Compare food intake between this compound-treated and vehicle-treated groups using a t-test or ANOVA.
Protocol 2: Chronic Body Weight and Food Intake Study in Rodents
-
Objective: To evaluate the long-term effects of this compound on body weight, food intake, and body composition.
-
Animals: Male diet-induced obese Sprague-Dawley rats.[11]
-
Procedure:
-
Implant subcutaneous osmotic minipumps for continuous delivery of this compound or vehicle for 28 days.[10]
-
Measure food intake and body weight daily.
-
At the end of the study, measure body composition using techniques like Dual-Energy X-ray Absorptiometry (DXA) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).[10]
-
Collect blood samples to analyze metabolic parameters such as glucose, insulin, and lipid profiles.
-
-
Data Analysis: Analyze changes in body weight and food intake over time using repeated measures ANOVA. Compare final body composition and metabolic parameters between groups using ANOVA.
Representative Preclinical Data
The following tables summarize hypothetical data based on published studies of PYY and other NPY2R agonists in rodents.[10][11][12]
Table 1: Effect of Acute this compound Administration on Food Intake in DIO Mice
| Treatment Group | 1-hour Food Intake (g) | 4-hour Food Intake (g) | 24-hour Food Intake (g) |
| Vehicle | 1.2 ± 0.2 | 2.5 ± 0.3 | 5.1 ± 0.5 |
| This compound (100 µg/kg) | 0.8 ± 0.1 | 1.8 ± 0.2 | 4.5 ± 0.4 |
| This compound (300 µg/kg) | 0.5 ± 0.1 | 1.2 ± 0.2 | 3.9 ± 0.3* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Table 2: Effect of Chronic this compound Administration on Body Weight and Composition in DIO Rats
| Treatment Group (28 days) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Epididymal Fat Pad (g) |
| Vehicle | 550 ± 15 | 585 ± 18 | +6.4% | 15.2 ± 1.1 |
| This compound (100 µg/kg/day) | 552 ± 16 | 540 ± 15 | -2.2% | 11.8 ± 0.9* |
| This compound (300 µg/kg/day) | 548 ± 14 | 515 ± 12 | -6.0% | 9.5 ± 0.7** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Clinical Assessment of this compound
Clinical trials are necessary to determine the safety, tolerability, and efficacy of this compound in humans for weight management.
Experimental Workflow for Clinical Trials
Protocols for Clinical Studies
Protocol 3: Phase 1 Safety and Tolerability Study
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.
-
Participants: Healthy overweight or obese individuals.[13]
-
Design: Randomized, double-blind, placebo-controlled, dose-escalation study.
-
Procedure:
-
Administer single or multiple subcutaneous doses of this compound or placebo.
-
Monitor for adverse events through physical examinations, vital signs, ECGs, and laboratory tests.
-
Collect blood samples at regular intervals to determine the pharmacokinetic profile of this compound.
-
Assess pharmacodynamic effects on energy intake during a standardized meal and on gastric emptying.[13]
-
Protocol 4: Phase 2 Efficacy and Dose-Ranging Study
-
Objective: To evaluate the efficacy of different doses of this compound on body weight reduction and to further assess its safety.
-
Participants: Individuals with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[14]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study over a period of 26 to 52 weeks.
-
Procedure:
-
Participants self-administer this compound or placebo subcutaneously once weekly.
-
All participants receive counseling on a reduced-calorie diet and increased physical activity.[14]
-
Primary endpoint: Percentage change in body weight from baseline.
-
Secondary endpoints:
-
Proportion of participants achieving ≥5% and ≥10% weight loss.[15]
-
Changes in waist circumference and body composition (measured by DXA).
-
Changes in food intake, appetite, and satiety (assessed using food diaries and visual analog scales).[16]
-
Changes in cardiometabolic risk factors (blood pressure, lipids, glycemic parameters).
-
-
Safety and tolerability are monitored throughout the study.
-
Representative Clinical Data
The following tables present hypothetical data modeled after clinical trial results for other successful weight-loss medications, such as Tirzepatide.[15][17]
Table 3: Body Weight Reduction in a 52-Week Phase 2 Study of this compound
| Treatment Group | N | Mean Baseline Body Weight (kg) | Mean Change from Baseline (%) | P-value vs. Placebo |
| Placebo | 150 | 105.2 | -2.5% | - |
| This compound (5 mg) | 150 | 104.8 | -8.0% | <0.001 |
| This compound (10 mg) | 150 | 105.5 | -12.5% | <0.001 |
| This compound (15 mg) | 150 | 104.9 | -17.0% | <0.001 |
Table 4: Achievement of Weight Loss Thresholds at 52 Weeks
| Treatment Group | Participants Achieving ≥5% Weight Loss | Participants Achieving ≥10% Weight Loss | Participants Achieving ≥15% Weight Loss |
| Placebo | 30% | 10% | 5% |
| This compound (5 mg) | 75% | 45% | 25% |
| This compound (10 mg) | 85% | 65% | 45% |
| This compound (15 mg) | 92% | 80% | 60% |
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for the preclinical and clinical evaluation of this compound's effects on food intake and body weight. By adhering to these standardized procedures, researchers can generate high-quality data to thoroughly assess the therapeutic potential of this novel NPY2R agonist for the treatment of obesity and type 2 diabetes. The provided diagrams and data tables serve as valuable tools for visualizing experimental workflows and for the clear presentation and comparison of results.
References
- 1. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. gubra.dk [gubra.dk]
- 14. Medicines for Obesity: Appraisal of Clinical Studies with Grading of Recommendations, Assessment, Development, and Evaluation Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approved and Emerging Hormone-Based Anti-Obesity Medications: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of peptide YY3-36 on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencealert.com [sciencealert.com]
Application Notes and Protocols: Investigating the Modulation of GLP-1R Internalization by Nisotirostide Co-administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the treatment of type 2 diabetes and obesity.[1][2] The therapeutic efficacy of these agonists is influenced by their interaction with the GLP-1R, including the process of receptor internalization, which can impact signal duration and desensitization.[3][4] Nisotirostide (LY3457263) is an investigational drug that acts as a Neuropeptide Y receptor type 2 (NPY2R) agonist, mimicking the effects of peptide YY (PYY) to suppress appetite.[5][6] While this compound does not directly target the GLP-1R, its co-administration with GLP-1R agonists is a subject of clinical investigation, given the potential for synergistic effects on metabolic parameters.[7][8]
These application notes provide a detailed protocol for an in vitro assay to investigate whether this compound modulates the internalization of the GLP-1 receptor when co-administered with a GLP-1R agonist. Understanding such potential cross-talk between the NPY2R and GLP-1R signaling pathways is crucial for the development of combination therapies for metabolic diseases.
Proposed Signaling Pathway Crosstalk
The co-administration of this compound (an NPY2R agonist) and a GLP-1R agonist may lead to intracellular signaling pathway interactions that could modulate GLP-1R trafficking. NPY2R activation is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Conversely, GLP-1R activation primarily couples to Gs proteins, stimulating cAMP production. This opposing effect on a key second messenger, along with potential interactions through other signaling molecules like β-arrestins or G protein-coupled receptor kinases (GRKs), could influence the rate and extent of GLP-1R internalization.
References
- 1. The Influence of Peptide Context on Signaling and Trafficking of Glucagon-like Peptide-1 Receptor Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of efficacy- versus affinity-driven agonism with biased GLP-1R ligands P5 and exendin-F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Approved and Emerging Hormone-Based Anti-Obesity Medications: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Studying Nisotirostide in Combination with GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global rise in obesity and type 2 diabetes mellitus (T2DM) necessitates the development of novel therapeutic strategies that offer superior glycemic control and weight management. Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) have become a cornerstone in the treatment of T2DM and obesity, promoting glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and reducing appetite.[1][2][3] Nisotirostide (LY3457263), a subcutaneously administered Neuropeptide Y2 receptor (NPY2R) agonist, mimics the endogenous gut hormone Peptide YY (PYY) to inhibit appetite.[4][5]
Given their distinct yet complementary mechanisms of action targeting appetite and metabolic pathways, the combination of this compound with a GLP-1 receptor agonist presents a promising therapeutic approach. Clinical trials are currently underway to evaluate the safety and efficacy of this combination therapy.[6][7][8] These protocols provide a framework for preclinical and clinical research into the synergistic potential of this drug combination.
Signaling Pathways
This compound (NPY2R Agonist) Signaling Pathway
This compound acts as an agonist at the Neuropeptide Y2 receptor (NPY2R), which is a G-protein coupled receptor (GPCR) of the Gi subfamily. Its activation in hypothalamic neurons, particularly in the arcuate nucleus (ARC), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction of neuronal firing. This signaling cascade ultimately suppresses appetite.
Caption: this compound binds to NPY2R, activating the Gi protein to inhibit adenylyl cyclase and reduce cAMP.
GLP-1 Receptor Agonist Signaling Pathway
GLP-1 receptor agonists bind to the GLP-1 receptor, a Gs-coupled GPCR. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[9] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac2), which collectively potentiate glucose-stimulated insulin secretion from pancreatic β-cells and promote satiety in the brain.[9][10][11]
Caption: GLP-1 RAs bind to GLP-1R, activating Gs protein to stimulate adenylyl cyclase and increase cAMP.
In Vitro Experimental Protocol: Synergy Assessment
Objective: To determine if this compound and a GLP-1 receptor agonist (e.g., Semaglutide) act synergistically to modulate intracellular signaling and hormone secretion in a relevant cell line.
Cell Line: A human neuroblastoma cell line (e.g., SK-N-MC) or a pancreatic β-cell line (e.g., INS-1E) engineered to express both NPY2R and GLP-1R.
Materials
-
This compound (LY3457263)[4]
-
GLP-1 Receptor Agonist (e.g., Semaglutide)
-
Cell Culture Medium (as appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay-specific reagents (cAMP assay kit, insulin ELISA kit, cell viability reagent like MTT or CellTiter-Glo®)
Methodology
-
Cell Culture: Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment Matrix: Prepare a dose-response matrix. Serially dilute this compound and the GLP-1 RA to create a range of concentrations (e.g., 7-point dilutions). Treat cells with each drug alone and in combination across the matrix. Include a vehicle-only control.
-
Incubation: Incubate the treated plates for the desired time points (e.g., 30 minutes for cAMP, 24 hours for insulin secretion and viability).
-
Endpoint Assays:
-
cAMP Production: Lyse cells and measure intracellular cAMP levels using a competitive immunoassay kit according to the manufacturer's instructions.
-
Insulin Secretion (for β-cells): Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Cell Viability: Assess cell viability using a standard MTT or ATP-based luminescence assay.
-
-
Data Analysis: Calculate the degree of synergy using a validated model such as the Loewe additivity or Bliss independence model.[12][13] Synergy scores can be visualized using heatmaps.
Hypothetical Data Presentation
Table 1: Percent Inhibition of cAMP Production (Hypothetical Data)
| This compound (nM) | Semaglutide (nM) | Observed Inhibition (%) | Expected Inhibition (%) (Bliss) | Synergy Score |
|---|---|---|---|---|
| 0 | 0 | 0 | 0 | 0 |
| 10 | 0 | 30 | 30 | 0 |
| 0 | 10 | -40 (Stimulation) | -40 | 0 |
| 10 | 10 | 15 | -10 | 25 (Synergistic) |
| 100 | 0 | 60 | 60 | 0 |
| 0 | 100 | -80 (Stimulation) | -80 | 0 |
| 100 | 100 | 45 | -20 | 65 (Synergistic) |
Table 2: Insulin Secretion (pg/mL) (Hypothetical Data for β-cells)
| This compound (nM) | Semaglutide (nM) | Observed Secretion | Expected Secretion (Additive) | Synergy Score |
|---|---|---|---|---|
| 0 | 0 | 100 | 100 | 0 |
| 10 | 0 | 90 | 90 | 0 |
| 0 | 10 | 250 | 250 | 0 |
| 10 | 10 | 280 | 240 | 40 (Synergistic) |
| 100 | 0 | 75 | 75 | 0 |
| 0 | 100 | 500 | 500 | 0 |
| 100 | 100 | 550 | 475 | 75 (Synergistic) |
In Vivo Experimental Protocol: Efficacy Assessment
Objective: To evaluate the combined effect of this compound and a GLP-1 RA on body weight, food intake, and glycemic control in a diet-induced obese (DIO) mouse model.
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[14][15]
Materials
-
Diet-Induced Obese (DIO) C57BL/6J mice
-
This compound
-
GLP-1 Receptor Agonist (e.g., Liraglutide or Tirzepatide)
-
Vehicle (e.g., sterile saline or appropriate buffer)
-
Glucose meter and strips
-
Metabolic cages for food intake monitoring
Experimental Workflow
Caption: Workflow for the in vivo assessment of this compound and GLP-1 RA combination therapy in DIO mice.
Methodology
-
Acclimation & Baseline: Following obesity induction, acclimate mice to handling and individual housing in metabolic cages for one week. Record baseline body weight, food intake, and fasting blood glucose.
-
Group Allocation: Randomize mice into four treatment groups (n=10-12/group):
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: GLP-1 RA monotherapy
-
Group 4: this compound + GLP-1 RA combination therapy
-
-
Dosing: Administer treatments via subcutaneous injection daily for 28 days. Doses should be based on prior efficacy studies.
-
Monitoring:
-
Body Weight and Food Intake: Record daily or every other day.
-
Glycemic Control: Measure fasting blood glucose and HbA1c at baseline and at the end of the study.
-
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period (e.g., Day 26), perform an OGTT. After an overnight fast, administer an oral glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Terminal Procedures: At the end of the study, euthanize mice and collect terminal blood samples for analysis of plasma insulin, lipids, and other biomarkers. Tissues such as the liver, adipose tissue, and hypothalamus can be collected for further analysis (e.g., gene expression, histology).
Hypothetical Data Presentation
Table 3: Change in Body Weight and Food Intake Over 28 Days (Hypothetical Data)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |
|---|---|---|---|---|
| Vehicle | 45.2 ± 1.5 | 46.5 ± 1.8 | +2.9% | 105.1 ± 5.6 |
| This compound | 45.5 ± 1.3 | 42.3 ± 1.4 | -7.0% | 91.3 ± 4.9 |
| GLP-1 RA | 45.3 ± 1.6 | 39.9 ± 1.7 | -11.9% | 85.7 ± 5.1 |
| Combination | 45.6 ± 1.4 | 35.1 ± 1.5 | -23.0% | 72.4 ± 4.5 |
Table 4: Glycemic Control Parameters (Hypothetical Data)
| Treatment Group | Fasting Glucose (mg/dL) | HbA1c (%) | OGTT AUC (mg/dL*min) |
|---|---|---|---|
| Vehicle | 165 ± 10 | 5.8 ± 0.3 | 35,000 ± 2,100 |
| This compound | 150 ± 8 | 5.5 ± 0.2 | 31,500 ± 1,900 |
| GLP-1 RA | 125 ± 7 | 4.9 ± 0.3 | 24,000 ± 1,500 |
| Combination | 105 ± 6 | 4.3 ± 0.2 | 18,500 ± 1,200 |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of combination therapy with this compound and GLP-1 receptor agonists. The in vitro assays are designed to elucidate synergistic mechanisms at the cellular level, while the in vivo model provides a robust system for assessing integrated physiological effects on weight management and glucose homeostasis. The data generated from these studies will be critical for informing the clinical development and therapeutic positioning of this promising combination treatment for obesity and type 2 diabetes.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. This compound (LY3457263) / Eli Lilly [delta.larvol.com]
- 9. mdpi.com [mdpi.com]
- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Metabolic Research Disease Models & Services | JAX [jax.org]
- 15. wuxibiology.com [wuxibiology.com]
Application Note: Methodologies for Evaluating the Synergistic Effects of Nisotirostide and Tirzepatide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The global rise in metabolic diseases, including type 2 diabetes (T2DM), obesity, and non-alcoholic steatohepatitis (NASH), necessitates innovative therapeutic strategies. Combination therapy, leveraging drugs with distinct but complementary mechanisms of action, offers a promising approach to enhance efficacy and address the multifaceted nature of these conditions. This document provides detailed protocols for evaluating the potential synergistic effects of two such agents: Nisotirostide and Tirzepatide.
This compound (LY3457263) is an agonist of the Neuropeptide Y receptor 2 (NPY2R).[1][2] By mimicking the endogenous ligand Peptide YY (PYY), it acts on the central nervous system to inhibit appetite, positioning it as a potential treatment for obesity and T2DM.[1][3]
Tirzepatide is a first-in-class dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[4][5] This dual agonism leads to robust improvements in glycemic control and significant weight loss by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and reducing appetite.[6][7][8]
The rationale for combining these agents lies in their potential to target appetite regulation and metabolic control through convergent pathways. Evaluating the nature of their interaction—whether synergistic, additive, or antagonistic—is a critical step in preclinical development.
Principle of Synergy Assessment
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[9] Conversely, an additive effect is when the combined effect equals the sum of individual effects, and antagonism is when the combined effect is less. Two primary methods are widely used for quantifying these interactions:
-
Isobologram Analysis: A graphical method where doses of two drugs that produce the same effect are plotted. A line connecting the single-agent effective doses (the line of additivity) is drawn. Data points for combinations falling below this line indicate synergy, while points above suggest antagonism.[9][10][11]
-
Combination Index (CI) Method (Chou-Talalay): A quantitative method based on the median-effect equation.[12][13] The CI provides a numerical value for the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
These methods provide a robust framework for analyzing data from both in vitro and in vivo studies.[12][14]
Visualized Signaling Pathways and Workflows
Combined Signaling Pathways
The diagram below illustrates the distinct and potentially convergent signaling pathways of Tirzepatide and this compound. Tirzepatide activates GIPR and GLP-1R, leading to increased cAMP production, while this compound's activation of NPY2R, a Gi-coupled receptor, is expected to inhibit cAMP production. Their synergistic or antagonistic interaction may be determined at the level of this key second messenger.
Caption: Signaling pathways for Tirzepatide and this compound.
In Vitro Synergy Workflow
This workflow outlines the key steps for conducting in vitro synergy experiments, from experimental setup to data analysis.
Caption: Experimental workflow for in vitro checkerboard synergy assay.
Part 1: In Vitro Synergy Assessment Protocols
In vitro models provide a controlled environment to quantify drug interactions at the cellular level.
Protocol 1: Checkerboard Assay for Cellular Response
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and Tirzepatide on a specific cellular endpoint (e.g., cell viability, insulin secretion, cAMP levels).
Materials:
-
Relevant cell line (e.g., MIN6 pancreatic β-cells for insulin secretion, HepG2 hepatocytes for metabolic function).
-
Cell culture medium and supplements.
-
This compound and Tirzepatide.
-
96-well microplates.
-
Endpoint assay reagents (e.g., CellTiter-Glo®, cAMP-Glo™ Assay kit, Insulin ELISA kit).
-
Multichannel pipette.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Preparation:
-
Prepare stock solutions of this compound (Drug N) and Tirzepatide (Drug T) in an appropriate solvent (e.g., DMSO, water).
-
Create a series of 2x concentrated serial dilutions for each drug in the cell culture medium. A typical range would span from well above to well below the known EC50/IC50 of each drug.
-
-
Checkerboard Setup: [15][16][17]
-
Design an 8x12 grid on the 96-well plate.
-
Drug N Dilution: Add 50 µL of the 2x serial dilutions of Drug N to the wells in columns 2 through 11, with each column receiving a different concentration.
-
Drug T Dilution: Add 50 µL of the 2x serial dilutions of Drug T to the wells in rows B through G, with each row receiving a different concentration.
-
Controls:
-
Row H: Drug N only (add 50 µL of Drug N dilutions + 50 µL of medium).
-
Column 12: Drug T only (add 50 µL of Drug T dilutions + 50 µL of medium).
-
Column 1 / Row A: Vehicle/untreated controls.
-
-
-
Cell Treatment: Add 100 µL of the cell suspension to each well, bringing the final volume to 200 µL and diluting the drugs to their final 1x concentration.
-
Incubation: Incubate the plate for a duration appropriate for the chosen endpoint (e.g., 1-2 hours for signaling, 24-72 hours for viability).
-
Endpoint Measurement: Perform the selected assay according to the manufacturer's instructions (e.g., measure luminescence for cAMP or ATP levels, perform ELISA on supernatant for insulin).
Data Analysis and Presentation
-
Dose-Response Curves: Plot the effect of each drug alone (from Row H and Column 12) against its concentration to determine the EC50/IC50 value.
-
Combination Index (CI) Calculation: Use software like CompuSyn or a custom script to calculate CI values based on the Chou-Talalay method.[18] The formula for the Combination Index is:
-
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to achieve x% effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also achieve x% effect.[17]
-
-
Isobologram Generation: For a specific effect level (e.g., 50% inhibition), plot the concentrations of the drug combinations that produce this effect. Draw the line of additivity by connecting the IC50 values on the x and y axes.
Data Presentation Tables:
Table 1: Single Agent Dose-Response Data
| Drug | EC50 (nM) | Slope Factor (m) |
|---|---|---|
| This compound | [Value] | [Value] |
| Tirzepatide | [Value] | [Value] |
Table 2: Combination Index (CI) Values at Different Effect Levels
| Effect Level (Fa) | Combination (N:T Ratio) | CI Value | Interaction |
|---|---|---|---|
| 0.50 (50%) | 1:1 | [Value] | [Synergy/Additive/Antagonism] |
| 0.75 (75%) | 1:1 | [Value] | [Synergy/Additive/Antagonism] |
| 0.90 (90%) | 1:1 | [Value] | [Synergy/Additive/Antagonism] |
| 0.50 (50%) | 1:10 | [Value] | [Synergy/Additive/Antagonism] |
Part 2: In Vivo Synergy Assessment Protocol
In vivo studies are essential to confirm if in vitro synergy translates to enhanced efficacy in a complex biological system.[19][20]
Protocol 2: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the synergistic effects of this compound and Tirzepatide on body weight, food intake, and glycemic control in an established model of obesity and metabolic dysfunction.
Materials:
-
C57BL/6J mice.
-
High-fat diet (HFD, e.g., 60% kcal from fat).
-
This compound and Tirzepatide formulated for subcutaneous injection.
-
Vehicle control solution.
-
Equipment for measuring body weight, food intake, and blood glucose.
Methodology:
-
Model Induction: Induce obesity by feeding mice an HFD for 10-12 weeks. Confirm the development of obesity and hyperglycemia before starting treatment.
-
Animal Grouping: Randomize mice into treatment groups (n=8-12 per group) based on body weight:
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: Tirzepatide (Dose 2)
-
Group 4: this compound (Dose 1) + Tirzepatide (Dose 2)
-
(Optional): Include additional dose levels to perform a more detailed interaction analysis.
-
-
Drug Administration: Administer drugs subcutaneously according to their respective dosing schedules (e.g., daily for this compound, once-weekly for Tirzepatide) for a period of 4-6 weeks.
-
Endpoint Monitoring:
-
Body Weight: Measure daily or 3 times per week.
-
Food Intake: Measure daily.
-
Glycemic Control: Perform an Oral Glucose Tolerance Test (OGTT) at baseline and at the end of the study.
-
Terminal Analysis: At the end of the study, collect blood for biomarker analysis (e.g., insulin, lipids) and tissues (e.g., liver, adipose) for histological or gene expression analysis.
-
In Vivo Synergy Workflow
Caption: Experimental workflow for in vivo synergy study in DIO mice.
Data Analysis and Presentation
In vivo synergy is often assessed by comparing the effect of the combination therapy to the effects of the individual agents. A statistically significant improvement in the combination group beyond the additive effect of the monotherapies suggests synergy.
Statistical Analysis:
-
Use a two-way ANOVA with post-hoc tests to compare changes in body weight and other continuous variables between groups over time.
-
For the final endpoint, compare the effect of the combination group to the vehicle group and to each monotherapy group using a one-way ANOVA or t-test.
-
Assessing Synergy: A common approach is to determine if:
-
Effect(Combo) > Effect(Drug N) + Effect(Drug T)
-
This comparison must be statistically validated. For example, if Drug N causes a 5% weight loss and Drug T causes a 10% weight loss, the additive effect is a 15% loss. If the combination group shows a statistically significant >15% weight loss, synergy can be claimed.
-
Data Presentation Tables:
Table 3: Summary of In Vivo Efficacy in DIO Mice
| Treatment Group | Change in Body Weight (%) | Change in Food Intake (%) | Glucose AUC (OGTT) |
|---|---|---|---|
| Vehicle | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| This compound (Dose 1) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| Tirzepatide (Dose 2) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| This compound + Tirzepatide | [Value ± SEM]# | [Value ± SEM]# | [Value ± SEM]*# |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. both monotherapy groups.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of potential synergy between this compound and Tirzepatide. By combining rigorous in vitro quantification using the checkerboard and Combination Index methods with in vivo validation in a disease-relevant animal model, researchers can generate the robust data package needed to support the clinical development of this promising combination therapy for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 5. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the Isobole and Related Quantitative Methods for Assessing Drug Synergism: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro GLP-1R Agonist Assays in CHO Cells
A Clarification on the Target of Nisotirostide:
Initial research indicates that this compound (also known as LY-3457263) is a Neuropeptide Y2 receptor (NPY2R) agonist, not a Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist. NPY2R agonists are primarily investigated for their role in appetite suppression by mimicking the effects of Peptide YY (PYY). Therefore, conducting assays for GLP-1R activity with this compound would not be relevant to its primary mechanism of action.
However, to fulfill the request for detailed protocols and application notes for GLP-1R agonist characterization in a relevant cell-based system, the following information is provided for a representative GLP-1R agonist. These protocols are designed for researchers, scientists, and drug development professionals working with Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (hGLP-1R).
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a key therapeutic target for type 2 diabetes and obesity.[1][2][3] Upon activation by its endogenous ligand GLP-1 or synthetic agonists, the GLP-1R initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] The receptor can also signal through other G-proteins and engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][5][6]
This document provides detailed protocols for three key in vitro assays to characterize the pharmacological activity of a GLP-1R agonist in CHO cells expressing the hGLP-1R: a cAMP accumulation assay, a β-arrestin recruitment assay, and an ERK1/2 phosphorylation assay.
Data Presentation: In Vitro Pharmacological Profile of a Representative GLP-1R Agonist
The following tables summarize the quantitative data typically obtained from the described in vitro assays for a hypothetical, potent, and G-protein biased GLP-1R agonist.
Table 1: cAMP Accumulation Assay in CHO-hGLP-1R Cells
| Parameter | Representative GLP-1R Agonist | Endogenous GLP-1 |
| EC50 (nM) | 0.1 | 0.5 |
| Emax (% of GLP-1) | 100% | 100% |
Table 2: β-Arrestin-2 Recruitment Assay in CHO-hGLP-1R Cells
| Parameter | Representative GLP-1R Agonist | Endogenous GLP-1 |
| EC50 (nM) | 50 | 10 |
| Emax (% of GLP-1) | 60% | 100% |
Table 3: ERK1/2 Phosphorylation Assay in CHO-hGLP-1R Cells
| Parameter | Representative GLP-1R Agonist | Endogenous GLP-1 |
| EC50 (nM) | 2.5 | 1.5 |
| Emax (% of GLP-1) | 90% | 100% |
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following GLP-1R activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO cells stably expressing hGLP-1R
-
Cell culture medium (e.g., F-12K with 10% FBS, G418 for selection)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
Representative GLP-1R agonist and GLP-1 standard
-
HTRF cAMP detection kit (e.g., from Revvity)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Culture CHO-hGLP-1R cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer at a density of 1 x 106 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of the representative GLP-1R agonist and GLP-1 standard in assay buffer.
-
Add 5 µL of the compound dilutions or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data. Plot the results as a dose-response curve to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and G-protein-independent signaling. The PathHunter® β-arrestin assay (DiscoverX) is a widely used platform.
Materials:
-
PathHunter® CHO-K1 hGLP-1R β-Arrestin 2 cells
-
Cell culture medium (F-12K, 10% FBS, G418, hygromycin)
-
Assay buffer (serum-free medium)
-
Representative GLP-1R agonist and GLP-1 standard
-
PathHunter® detection reagents
-
White, solid-bottom 96-well or 384-well plates
-
Chemiluminescent plate reader
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the PathHunter® cells in a white, solid-bottom plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the representative GLP-1R agonist and GLP-1 standard in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® detection reagents according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Normalize the data and plot the results as a dose-response curve to determine EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be initiated by both G-protein and β-arrestin pathways following GLP-1R activation.
Materials:
-
CHO cells stably expressing hGLP-1R
-
Cell culture medium (e.g., F-12K with 10% FBS, G418)
-
Serum-free medium for starvation
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Representative GLP-1R agonist and GLP-1 standard
-
Lysis buffer with protease and phosphatase inhibitors
-
Phospho-ERK1/2 detection kit (e.g., AlphaLISA® SureFire® Ultra™)
-
White 384-well plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Cell Seeding and Starvation:
-
Seed CHO-hGLP-1R cells in a 96-well plate and grow to confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the representative GLP-1R agonist and GLP-1 standard in assay buffer.
-
Remove the starvation medium and add the compound dilutions.
-
Incubate at 37°C for 5-10 minutes.
-
-
Cell Lysis:
-
Aspirate the compound solution and add lysis buffer to each well.
-
Incubate on a shaker for 10 minutes at room temperature.
-
-
Detection (AlphaLISA® SureFire® Ultra™):
-
Transfer a small volume of the lysate to a 384-well white plate.
-
Prepare and add the acceptor bead mix according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Prepare and add the donor bead mix.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible reader.
-
Normalize the data and plot the results as a dose-response curve to determine EC50 and Emax values.
-
Visualizations
References
- 1. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. Biased agonism and polymorphic variation at the GLP-1 receptor: Implications for the development of personalised therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nisotirostide Aqueous Solubility and Stability Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of nisotirostide in aqueous solutions. The information is designed to assist researchers in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is a peptide and its solubility in aqueous solutions is expected to be highly dependent on the pH of the solution. While specific public data on a full pH-solubility profile for this compound is limited, peptides typically exhibit their lowest solubility at their isoelectric point (pI) and higher solubility at pH values above and below the pI. For initial experiments, it is recommended to test solubility in common biological buffers.
Q2: I am observing precipitation when dissolving this compound in a neutral buffer. What could be the cause and how can I resolve it?
A2: Precipitation at neutral pH is a common issue for peptides and could be due to the proximity of the buffer's pH to this compound's isoelectric point.
Troubleshooting Steps:
-
Adjust pH: Try dissolving this compound in a buffer with a pH further away from its predicted pI. For example, attempt dissolution in a slightly acidic (e.g., pH 4-5) or slightly alkaline (e.g., pH 8-9) buffer.
-
Use of Solubilizing Agents: Consider the addition of a small percentage of a co-solvent like DMSO or a non-ionic surfactant. However, ensure these are compatible with your downstream experiments.
-
Temperature: Gently warming the solution may aid in dissolution, but be cautious as elevated temperatures can accelerate degradation.
Q3: What are the expected degradation pathways for this compound in an aqueous solution?
A3: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, primarily hydrolysis and oxidation.[1][2]
-
Hydrolysis: Cleavage of the peptide bonds can occur, especially at acidic or alkaline pH. Deamidation of asparagine and glutamine residues is also a common form of hydrolytic degradation.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.
-
Aggregation: Peptides can form soluble or insoluble aggregates, which can be influenced by factors like pH, temperature, and ionic strength.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, it is recommended to prepare stock solutions in a suitable solvent like DMSO at a high concentration.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[3] For aqueous working solutions, it is best to prepare them fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Solubility | pH of the buffer is near the isoelectric point (pI) of this compound. | Test solubility across a range of pH values (e.g., pH 3-9) to identify the optimal pH for dissolution. |
| High concentration of the peptide. | Start with a lower target concentration and gradually increase it. | |
| Aggregation of the peptide. | Use of disaggregating agents or sonication (with caution to avoid degradation). | |
| Solution Instability (Cloudiness/Precipitation Over Time) | pH shift in the solution. | Ensure the buffer has sufficient buffering capacity for the experimental conditions. |
| Temperature fluctuations. | Maintain consistent storage and handling temperatures. Avoid repeated freeze-thaw cycles. | |
| Microbial contamination. | Use sterile buffers and aseptic techniques for solution preparation. Consider filtration through a 0.22 µm filter. | |
| Loss of Activity/Purity | Chemical degradation (hydrolysis, oxidation). | Prepare solutions fresh before use. Protect from light and oxygen. Optimize the pH of the solution for maximum stability. |
| Adsorption to container surfaces. | Use low-protein-binding tubes and pipette tips. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility Profile
Objective: To determine the solubility of this compound in various aqueous buffers at different pH values.
Materials:
-
This compound powder
-
A set of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3-10
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column for peptide analysis
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to each buffer in separate vials.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Plot the solubility (mg/mL or µg/mL) against the pH of the buffers.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound solution at a known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp and controlled temperature chamber
Methodology:
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the this compound solution to UV light.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound at 25°C
| Buffer System | pH | Solubility (µg/mL) |
| Citrate | 3.0 | 1500 |
| Citrate | 4.0 | 1250 |
| Phosphate | 5.0 | 800 |
| Phosphate | 6.0 | 450 |
| Phosphate | 7.0 | 550 |
| Borate | 8.0 | 1100 |
| Borate | 9.0 | 1600 |
Note: This data is for illustrative purposes only and is intended to show the expected trend for a peptide.
Table 2: Hypothetical Stability of this compound in Aqueous Solution (pH 7.4) at Different Temperatures
| Temperature | Storage Duration | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 4°C | 24 hours | 98.5 | 0.8 | 0.7 |
| 4°C | 7 days | 92.1 | 4.5 | 3.4 |
| 25°C | 24 hours | 95.2 | 2.5 | 2.3 |
| 25°C | 7 days | 80.5 | 10.2 | 9.3 |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Workflow for determining the pH-solubility profile of this compound.
Caption: Factors influencing the degradation of this compound in aqueous solutions.
References
Optimal storage conditions for Nisotirostide to prevent degradation
This technical support center provides guidance on the optimal storage conditions for Nisotirostide to prevent degradation, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Optimal Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. The following conditions are recommended based on available data.
Summary of Storage Recommendations
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, low-protein-binding tubes.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, low-protein-binding tubes.[1] |
| Working Solution (in aqueous buffer) | 4°C | A few weeks | Stability is pH-dependent; a neutral pH is generally preferred. Avoid prolonged storage in solution at room temperature. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced biological activity in experiments | 1. Degradation due to improper storage: Exposure to high temperatures, repeated freeze-thaw cycles, or incorrect pH. 2. Oxidation: Particularly if the peptide contains sensitive amino acids like methionine or cysteine. 3. Adsorption to container surfaces: Peptides can stick to plastic or glass. | 1. Review storage conditions against the recommendations. Prepare fresh stock solutions from lyophilized powder. 2. Use degassed buffers and store solutions under an inert gas (e.g., argon or nitrogen). Minimize exposure to air. 3. Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Visible precipitation or cloudiness in solution | 1. Aggregation: Peptides can aggregate at high concentrations or under certain buffer conditions. 2. Poor solubility: The peptide may not be fully dissolved in the chosen solvent. | 1. Gently vortex or sonicate the solution. If precipitation persists, consider preparing a fresh, more dilute solution. 2. Refer to the manufacturer's instructions for recommended solvents. Ensure the solvent is of high purity. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | 1. Formation of degradation products: Common degradation pathways for similar peptides include deamidation and dimerization.[2] 2. Oxidation: Can lead to the formation of oxidized species. | 1. Analyze the mass of the unexpected peaks to identify potential degradation products. Deamidation results in a mass increase of approximately 1 Da. Dimerization will result in a peak at twice the molecular weight. 2. Look for mass increases of 16 Da (mono-oxidation) or 32 Da (di-oxidation) in your mass spectrometry data. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: The main factors contributing to the degradation of peptide-based therapeutics like this compound include temperature, pH, oxidation, and repeated freeze-thaw cycles. For Peptide YY (PYY) analogs, specific chemical degradation pathways such as deamidation of asparagine residues and the formation of covalent dimers have been observed.[2]
Q2: How should I handle this compound to minimize degradation?
A2: To minimize degradation, always store the lyophilized powder at -20°C until you are ready to use it. When preparing stock solutions, use a recommended solvent and aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles. Store these aliquots at -80°C for long-term storage or -20°C for shorter periods.[1] It is also advisable to handle solutions gently to prevent aggregation.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. Peptides in solution are more susceptible to degradation, including hydrolysis and oxidation, at higher temperatures.[3] For short-term handling during experiments, it is best to keep the solution on ice.
Q4: What is the impact of pH on this compound stability?
A4: While specific data for this compound is not publicly available, peptide stability is generally pH-dependent. Extreme pH levels can accelerate degradation pathways such as deamidation and hydrolysis. A neutral pH of around 7.0 is typically recommended for peptide solutions to maintain stability.[3]
Q5: What are the signs of this compound degradation?
A5: Signs of degradation can include a loss of biological activity in your experiments, the appearance of precipitate or cloudiness in the solution, or the detection of unexpected peaks during analytical analysis by methods such as HPLC or LC-MS.
Experimental Protocols
While specific stability-indicating methods for this compound are not publicly available, a general approach for assessing peptide stability can be adapted.
Protocol: Accelerated Stability Study using HPLC
Objective: To assess the stability of a this compound solution under thermal stress.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column
-
Incubator or water bath
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to establish the initial purity and peak area of the intact peptide.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to resolve the peptide and potential degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 214 nm and 280 nm.
-
-
Stress Conditions: Incubate aliquots of the this compound solution at an elevated temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), remove an aliquot from the incubator, allow it to cool to room temperature, and analyze it by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the chromatograms from the different time points to the initial (T=0) chromatogram. Calculate the percentage of remaining intact this compound and the percentage of any new peaks that appear, which may represent degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Recommended storage logic for this compound.
References
Troubleshooting Nisotirostide aggregation in experimental buffers
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues with Nisotirostide in experimental settings. The following information is intended to facilitate the smooth execution of experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound (also known as LY-3457263) is an injectable agonist of the neuropeptide Y2 (NPY2) receptor, which is under investigation for the treatment of obesity and type 2 diabetes.[1][2] It is a peptide analog of Peptide YY (PYY).[1][3] this compound is a white to off-white solid.[1]
Q2: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once in solvent, it should be stored at -80°C for up to one year.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Q3: What are the general recommendations for dissolving this compound?
While specific solubility data in all experimental buffers is not publicly available, a common in vivo formulation involves dissolving the compound in a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[3] For initial reconstitution, starting with a small amount of a suitable organic solvent like DMSO may be necessary before dilution into your aqueous experimental buffer.
Q4: What are the common causes of peptide aggregation?
Peptide aggregation can be influenced by a variety of factors, including:
-
pH and Isoelectric Point (pI): When the buffer pH is close to the peptide's pI, the net charge of the peptide is minimal, which can lead to aggregation.
-
Concentration: Higher peptide concentrations can increase the likelihood of aggregation.[4]
-
Ionic Strength: The salt concentration of the buffer can impact peptide solubility and aggregation.[4]
-
Temperature: Elevated temperatures can sometimes induce aggregation.[4]
-
Buffer Composition: Certain buffer components can promote aggregation.[5]
-
Mechanical Stress: Agitation or stirring can sometimes lead to aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize peptide solutions.[1]
Troubleshooting this compound Aggregation
This guide provides a systematic approach to resolving aggregation issues with this compound in your experimental buffers.
Initial Observation: Cloudiness, precipitation, or visible particles in the this compound solution.
This is a primary indication of aggregation. The following steps will help you identify the cause and find a solution.
Question: I observed aggregation immediately after dissolving this compound in my experimental buffer. What should I do?
Answer: This issue often relates to the initial reconstitution and dilution process.
Troubleshooting Workflow for Initial Dissolution
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
Navigating the Nuances of Nisotirostide: A Technical Support Guide on the Impact of pH
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Nisotirostide. This resource is designed to provide guidance on common experimental challenges, with a focus on the critical role of pH in maintaining the biological activity and stability of this peptide therapeutic. While specific quantitative data on the pH-dependent behavior of this compound is not extensively available in public literature, this guide offers insights based on established principles of peptide chemistry and pharmacology.
General Information
This compound (also known as LY3457263) is a subcutaneously administered agonist of the Neuropeptide Y receptor type 2 (NPY2R).[1][2][3] It is currently under development for the treatment of type 2 diabetes and obesity.[3][4] As a peptide-based therapeutic, its chemical and physical stability are paramount to its efficacy and are significantly influenced by the pH of its environment.[5][6]
| Property | Description |
| Drug Name | This compound |
| Synonym | LY3457263 |
| Mechanism of Action | Neuropeptide Y receptor type 2 (NPY2R) agonist[3] |
| Therapeutic Areas | Type 2 Diabetes Mellitus, Obesity[3][4] |
| Administration | Subcutaneous injection[3] |
| Storage (Powder) | Recommended at -20°C for up to 3 years. Keep away from moisture.[7] |
| Storage (in Solvent) | Recommended at -80°C for up to 1 year.[7] |
| Solubility | Soluble in DMSO; Slightly soluble in PBS (pH 7.2).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for reconstituting and storing this compound?
While specific data for this compound is not provided by the manufacturer, a general principle for peptide stability is to find a pH range that minimizes degradation and aggregation.[1][9] For many peptides, this is often a slightly acidic pH (e.g., pH 4-6) to reduce the rate of deamidation, which is a common degradation pathway at neutral or basic pH.[5] However, the optimal pH is unique to each peptide.[9] It is advisable to perform initial stability studies across a range of pH values to determine the optimal condition for your specific experimental setup.
Q2: I observed precipitation in my this compound stock solution. What could be the cause?
Precipitation of a peptide solution can be attributed to several factors, with pH being a primary suspect. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. If the pH of your solution is close to the pI of this compound, aggregation and precipitation are more likely to occur. Other factors include high peptide concentration, the type of buffer and its ionic strength, and repeated freeze-thaw cycles.[1]
Q3: How does pH affect the biological activity of this compound?
The three-dimensional structure of a peptide is crucial for its interaction with its receptor. pH can influence the ionization state of acidic and basic amino acid residues, which in turn can alter the peptide's conformation and its binding affinity to the NPY2 receptor. Deviations from the optimal pH can lead to a loss of secondary structure, reducing or eliminating biological activity.
Q4: What are the primary chemical degradation pathways for peptides that are influenced by pH?
The most common pH-dependent degradation pathways for peptides include:
-
Deamidation: The hydrolysis of the side-chain amide of asparagine and glutamine residues. This process is highly dependent on pH, with rates increasing at neutral and alkaline pH.[5]
-
Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation. While not always directly pH-driven, the presence of certain buffers and metal ions, whose reactivity can be pH-dependent, can catalyze oxidation.[1]
-
Hydrolysis: Cleavage of the peptide backbone can occur at acidic or basic pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or Inconsistent Biological Activity | Incorrect pH of Assay Buffer: The pH of the buffer used in your biological assay may be suboptimal for this compound-NPY2R binding. | Perform a pH screening study to determine the optimal pH for your assay. This involves testing the activity of this compound across a range of pH values. |
| Peptide Degradation: The this compound stock solution may have degraded due to improper storage pH or temperature. | Prepare fresh stock solutions in a buffer at a pH known to promote peptide stability (a slightly acidic pH is often a good starting point). Aliquot and store at -80°C to minimize freeze-thaw cycles.[7] | |
| Evidence of Sample Degradation (e.g., new peaks in HPLC) | Chemical Instability: The pH of the solution may be promoting deamidation, oxidation, or hydrolysis. | Analyze the degradation products to identify the pathway. Adjust the pH of your solutions to a range that minimizes the specific degradation observed. For example, if deamidation is suspected, lower the pH. |
| Visible Aggregation or Precipitation | Proximity to Isoelectric Point (pI): The pH of the solution may be too close to the pI of this compound. | Adjust the pH of the solution to be at least 1-2 units away from the pI. If the pI is unknown, empirically test a range of pH values for solubility. |
| High Concentration: The concentration of the peptide may be too high for its solubility in the current buffer system. | Dilute the peptide solution or investigate the use of solubility-enhancing excipients.[9] |
Visualizing Key Concepts
The following diagrams illustrate important workflows and relationships concerning the impact of pH on peptide stability and activity.
Caption: Workflow for determining the optimal pH for this compound.
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. This compound | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Peptide Development | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Addressing Off-Target Effects of NPY2R Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Neuropeptide Y2 Receptor (NPY2R) agonists in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NPY2R agonists?
A1: NPY2R agonists bind to the Neuropeptide Y receptor type 2 (NPY2R), which is a G-protein coupled receptor (GPCR). This binding activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes, including neurotransmitter release and ion channel activity, which are central to the physiological effects of NPY2R activation, such as appetite suppression.
Q2: What are the main off-target concerns when working with NPY2R agonists?
A2: The primary concern is the cross-reactivity of NPY2R agonists with other subtypes of the NPY receptor family, namely Y1, Y4, and Y5 receptors. Due to sequence homology among these receptors, an agonist designed for NPY2R may also bind to and activate other Y receptors. This can lead to unintended physiological effects, as these receptors can mediate different or even opposing functions. For instance, while NPY2R activation is generally associated with satiety, Y1 and Y5 receptor activation can stimulate food intake.
Q3: How can I determine if my NPY2R agonist is causing off-target effects?
A3: A combination of in vitro and in vivo approaches is recommended. In vitro, you should perform binding and functional assays using cell lines that individually express each of the NPY receptor subtypes (Y1, Y2, Y4, and Y5). In vivo, unexpected physiological responses that do not align with known NPY2R-mediated effects can suggest off-target activity. For example, if a presumed NPY2R agonist aimed at reducing food intake leads to an increase in feeding, this could indicate off-target activation of Y1 or Y5 receptors. The use of selective antagonists for each receptor subtype in these experiments can help to isolate and confirm the off-target interactions.
Q4: What are some common NPY2R agonists and their selectivity profiles?
A4: Several peptide-based agonists are commonly used in research. Peptide YY (3-36) (PYY(3-36)) and NPY(13-36) are C-terminal fragments of the endogenous ligands and are known to be relatively selective for the Y2 receptor compared to the full-length peptides. However, they can still exhibit some affinity for other Y receptor subtypes, particularly at higher concentrations. The selectivity of various agonists is detailed in the data tables below.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with NPY2R agonists.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in in vitro functional assays (e.g., cAMP assay) | 1. Cell health and passage number: Cells may have become unhealthy or have been passaged too many times, leading to altered receptor expression or signaling capacity.2. Agonist degradation: Peptide agonists can be susceptible to degradation in solution.3. Reagent variability: Inconsistent concentrations of assay components (e.g., forskolin (B1673556) in Gi-coupled cAMP assays). | 1. Use cells within a consistent and low passage number range. Regularly check cell viability.2. Prepare fresh agonist solutions for each experiment and store stock solutions in appropriate buffers at -80°C.3. Ensure accurate and consistent preparation of all reagents. |
| High background signal in binding assays | 1. Non-specific binding: The radioligand may be binding to non-receptor components on the cell membrane or the filter.2. Insufficient washing: Inadequate washing steps may not effectively remove unbound radioligand. | 1. Include a non-specific binding control using a high concentration of a non-labeled ligand to saturate the receptors. Optimize the concentration of blocking agents like BSA in the assay buffer.2. Increase the number and volume of wash steps with ice-cold wash buffer. |
| Unexpected in vivo effects (e.g., increased food intake instead of suppression) | 1. Off-target receptor activation: The agonist may be activating other NPY receptor subtypes (e.g., Y1, Y5) that have opposing effects on appetite.2. Pharmacokinetic issues: The agonist may have poor stability or distribution in vivo. | 1. Test the agonist against a panel of NPY receptor subtypes in vitro to determine its selectivity profile. In vivo, co-administer the agonist with selective antagonists for other Y receptors to see if the unexpected effect is blocked.2. Assess the pharmacokinetic properties of your agonist, including its half-life and tissue distribution. |
| Agonist appears less potent than expected | 1. Incorrect agonist concentration: Errors in calculating or preparing agonist dilutions.2. Receptor desensitization: Prolonged exposure to the agonist can lead to receptor desensitization and internalization. | 1. Double-check all calculations and ensure accurate pipetting. Confirm the concentration of your stock solution.2. Perform time-course experiments to determine the optimal incubation time before desensitization occurs. |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Common NPY Receptor Ligands
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| NPY (human) | 0.15 - 0.58[1] | 0.03 - 0.17[2] | Low affinity | High affinity |
| PYY(3-36) (human) | >1000[3] | 0.11[3] | Low affinity | Intermediate affinity[4] |
| NPY(13-36) (human) | >1000[5] | High affinity[1] | Low affinity | High affinity[5] |
| BIIE0246 (Antagonist) | >10,000 | 8 - 15[6][7] | >10,000 | >10,000 |
Note: Ki values can vary depending on the experimental conditions and cell lines used.
Experimental Protocols
Detailed Methodology 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific NPY receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g., HEK293-hY2R).
-
Radioligand (e.g., [¹²⁵I]-PYY(3-36)).
-
Test compound (unlabeled NPY2R agonist).
-
Non-specific binding control (e.g., high concentration of unlabeled NPY).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of the test compound.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Methodology 2: cAMP Functional Assay (for Gi-coupled NPY2R)
Objective: To measure the functional potency (EC50) of an NPY2R agonist by quantifying the inhibition of cAMP production.
Materials:
-
Cells stably expressing the NPY2R (e.g., CHO-hY2R).
-
Test compound (NPY2R agonist).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compounds to the respective wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the assay signal (which is inversely proportional to the cAMP level in many competitive immunoassays) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.[8][9][10]
Visualizations
Caption: NPY2R Signaling Pathway.
Caption: Experimental Workflow for Assessing Off-Target Effects.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. pnas.org [pnas.org]
- 2. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary structures of PYY, [Pro(34)]PYY, and PYY-(3-36) confer different conformations and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 7. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Nisotirostide dosage to minimize adverse effects in animal models
Disclaimer: Nisotirostide is a research-stage Neuropeptide Y2 receptor (NPY2R) agonist. Publicly available data on its specific adverse effect profile and dosage optimization in animal models is limited. This guide provides general advice and hypothetical scenarios based on the known pharmacology of NPY2R agonists to assist researchers in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an agonist for the Neuropeptide Y2 receptor (NPY2R). NPY2Rs are G-protein coupled receptors that, when activated, primarily inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade can result in various cellular responses, including modulation of neurotransmitter release.[1] In the context of metabolic research, NPY2R activation in the central nervous system, particularly the hypothalamus, is associated with the inhibition of NPY release, a potent appetite stimulant. This action contributes to reduced food intake and potential weight loss.[2]
Q2: What are the potential adverse effects of this compound in animal models?
A2: Based on the function of NPY2R, potential dose-dependent adverse effects may include:
-
Excessive Anorexia and Weight Loss: Due to its primary mechanism of appetite suppression, high doses may lead to clinically significant weight loss and reduced food intake beyond the desired therapeutic window.
-
Gastrointestinal Distress: NPY2R activation can influence gastrointestinal motility.[1] Researchers should monitor for signs of nausea, vomiting (emesis), diarrhea, or constipation, which are common side effects of centrally-acting appetite suppressants.[3][4]
-
Cardiovascular Effects: NPY signaling is involved in cardiovascular regulation.[2] Depending on the animal's metabolic state, NPY2R agonists like PYY3-36 have been shown to cause changes in blood pressure and heart rate in rats.[5][6] Therefore, cardiovascular monitoring is recommended.
-
Behavioral Changes: As NPY pathways are involved in anxiety and stress responses, high doses of NPY2R ligands might lead to observable behavioral changes.[7]
Q3: How can I select a starting dose for my animal experiments?
A3: If no prior data is available for this compound, a literature review of other NPY2R agonists can provide a starting point. It is crucial to begin with a very low dose and perform a dose-escalation study. The initial doses should be several-fold lower than any reported effective doses of similar compounds. A well-designed dose-response study is essential to identify the optimal dose range that balances efficacy with minimal side effects.[8][9][10]
Troubleshooting Guides
Issue 1: Rapid and Excessive Weight Loss Observed
-
Question: My animal models are losing more than 15% of their body weight within the first week of treatment with this compound. What should I do?
-
Answer:
-
Immediate Action: Cease dosing immediately and provide supportive care, including highly palatable and nutrient-dense food, to encourage eating. Monitor the animals' hydration status.
-
Dosage Adjustment: The observed weight loss indicates that the current dose is too high. Once the animals have recovered, re-initiate the study with a significantly lower dose (e.g., reduce the dose by 50-75%).
-
Study Design Review: Consider a slower dose titration schedule in future experiments. This allows the animals to acclimate to the anorectic effects of the compound.
-
Issue 2: Signs of Gastrointestinal Distress (Emesis, Diarrhea)
-
Question: I have observed emesis-like behavior and/or diarrhea in my rodent models following this compound administration. How can I mitigate this?
-
Answer:
-
Confirm the Symptom: Ensure the observed behavior is indeed emesis, as rodents have a limited ability to vomit. Look for signs of pica (eating non-nutritive substances like bedding) as a surrogate marker for nausea.
-
Lower the Dose: Gastrointestinal side effects are often dose-dependent.[11] Reducing the dose is the first step in minimizing these effects.
-
Route and Formulation: Consider if the administration route or vehicle could be contributing to the issue. Ensure the formulation is isotonic and at a neutral pH. A subcutaneous infusion via an osmotic minipump might provide more stable plasma concentrations and reduce peak-concentration-related side effects compared to bolus injections.[12]
-
Issue 3: Inconsistent Food Intake Data
-
Question: The food intake data from my this compound-treated group is highly variable. What could be the cause?
-
Answer:
-
Acclimation Period: Ensure all animals were properly acclimated to the housing, diet, and measurement procedures before the study began. Stress can significantly impact feeding behavior.
-
Dosing Time: Administer the compound at the same time each day, preferably before the animals' active feeding cycle (i.e., at the beginning of the dark cycle for nocturnal rodents).
-
Measurement Precision: Use precise methods for measuring food intake. Account for spillage by placing catch papers under the food hoppers. Automated feeding monitoring systems can provide more accurate and detailed data.
-
Adverse Effects: High variability could be a sign that some animals are experiencing adverse effects like nausea, which would intermittently suppress their appetite. Observe the animals closely for any signs of distress correlated with feeding behavior.
-
Data Presentation
Table 1: Hypothetical Dose-Response Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice.
| Dose (mg/kg, SC, daily) | Vehicle | 0.1 | 0.3 | 1.0 | 3.0 |
| Change in Body Weight (Day 14, %) | +2.5% | -5.2% | -9.8% | -14.5% | -18.9% |
| Cumulative Food Intake (14 days, g) | 210.5 | 185.2 | 160.1 | 135.8 | 115.3 |
| Adverse Event Incidence (GI Distress) | 0/10 | 0/10 | 1/10 | 3/10 | 7/10* |
*Indicates a dose level with significant adverse effects.
Table 2: Hypothetical Cardiovascular Effects of this compound in Telemetered Cynomolgus Monkeys.
| Dose (mg/kg, SC) | Vehicle | 0.05 | 0.15 | 0.50 |
| Change in Heart Rate (bpm, 2h post-dose) | -2 | +5 | +12 | +25 |
| Change in Mean Arterial Pressure (mmHg, 2h post-dose) | +1 | +4 | +8 | +15 |
*Indicates a statistically significant change from vehicle.
Experimental Protocols
Protocol 1: Dose-Escalation Study for Food Intake and Body Weight in DIO Mice
-
Animal Model: Male C57BL/6J mice, 10 weeks old, fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.
-
Acclimation: Individually house mice for at least one week before the study. Accustom them to handling and subcutaneous injections with a vehicle (e.g., saline).
-
Group Allocation: Randomize mice into groups (n=8-10 per group) based on body weight. Groups include vehicle control and multiple this compound dose levels.
-
Dosing: Administer this compound or vehicle via subcutaneous injection once daily, 1 hour before the onset of the dark cycle.
-
Measurements:
-
Record body weight daily at the same time.
-
Measure food intake daily by weighing the food hoppers. Account for any spillage.
-
Perform daily cage-side observations to monitor for any signs of distress or adverse effects.
-
-
Duration: Continue the study for 14-28 days.
-
Data Analysis: Analyze changes in body weight and food intake using repeated measures ANOVA or a mixed-effects model.
Protocol 2: Telemetric Monitoring of Cardiovascular Parameters
-
Animal Model: Adult male cynomolgus monkeys, socially housed.
-
Surgical Implantation: Surgically implant a telemetry transmitter (e.g., DSI M-series) to monitor blood pressure, heart rate, and body temperature. Allow for a minimum 4-week recovery period post-surgery.
-
Acclimation: Acclimate animals to the study procedures, including being temporarily housed in single cages for data collection periods.
-
Study Design: Use a crossover design where each animal receives all treatments (vehicle and this compound doses) with an adequate washout period (e.g., one week) between doses.
-
Data Collection:
-
Collect baseline cardiovascular data for at least 24 hours before dosing.
-
Administer a single subcutaneous dose of this compound or vehicle.
-
Continuously record telemetric data for at least 24 hours post-dose.
-
-
Data Analysis: Analyze time-averaged data for specific post-dose intervals (e.g., 0-4h, 4-8h, 8-24h) and compare the effects of this compound to vehicle using a paired t-test or repeated measures ANOVA.
Visualizations
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 2. What are NPY2R agonists and how do they work? [synapse.patsnap.com]
- 3. Blogs & News [mydoctor.kaiserpermanente.org]
- 4. Gastrointestinal adverse events associated with GLP-1 RA in non-diabetic patients with overweight or obesity: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of NPY Y2 receptors by PYY3-36 reveals divergent cardiovascular effects of endogenous NPY in rats on different dietary regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Long-Acting PYY Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of long-acting Peptide YY (PYY) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing long-acting PYY analogs?
A1: The main challenge is the short in vivo half-life of the native PYY3-36 peptide, which is approximately 10 minutes.[1] This necessitates modifications to prolong its therapeutic effect. Key difficulties include:
-
Proteolytic Degradation: The peptide backbone is susceptible to cleavage by enzymes like dipeptidyl peptidase IV (DPP-IV).[2]
-
Low Yield and Purity: Complex sequences, aggregation, and side reactions during synthesis can lead to low yields and impure products.[3][4]
-
Aggregation: Hydrophobic residues in the peptide sequence can cause aggregation, making synthesis and purification difficult.[3][5]
-
Maintaining Potency: Chemical modifications to extend half-life, such as fatty acid acylation or PEGylation, can sometimes reduce the analog's binding affinity and potency at the Y2 receptor.[6][7]
-
Purification Difficulties: The physicochemical properties of modified peptides can complicate purification by standard methods like HPLC.[8][9]
Q2: What are the most common strategies to extend the half-life of PYY analogs?
A2: The most prevalent strategies involve:
-
Fatty Acid Acylation (Lipidation): Attaching a fatty acid to the peptide promotes binding to serum albumin, which acts as a circulating reservoir, thereby extending the half-life.[6][7][10] The position of acylation and the length of the fatty acid chain are critical for optimizing both half-life and potency.[6][10]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, which reduces renal clearance and enzymatic degradation.[11][12][13]
-
Amino Acid Substitution: Introducing non-canonical amino acids or D-amino acids can enhance stability against proteolytic cleavage.[4][14][15]
-
Backbone Modification: Introducing amide-to-ester modifications in the peptide backbone can alter its conformation and stability, though this can be challenging synthetically.[16]
Troubleshooting Guides
Section 1: Solid-Phase Peptide Synthesis (SPPS)
Problem: Low peptide yield after synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling Reactions | 1. Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) for amino acid and coupling reagent solutions to drive the reaction forward.[17] 2. Double Couple: Perform a second coupling step for notoriously difficult residues like arginine or for amino acids following a proline.[17] Also consider this for sequences with multiple identical amino acids in a row.[17] 3. Use Stronger Coupling Reagents: Switch to more efficient coupling reagents like HBTU, HATU, or PyBOP.[3] |
| Peptide Aggregation on Resin | 1. Change Synthesis Solvent: Switch from DMF to NMP or use a mixture of DMF with 25% DMSO to improve solvation.[3][18] 2. Incorporate Backbone Modifiers: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt secondary structure formation.[3] 3. Use Low-Substitution Resins: Resins with lower substitution levels can reduce chain-chain interactions.[3] |
| Premature Cleavage from Resin | 1. Verify Resin and Linker Stability: Ensure the chosen resin and linker are stable to the repeated deprotection conditions. 2. Use Milder Deprotection: If possible, use a milder deprotection reagent or reduce the deprotection time. |
Problem: Peptide aggregation during synthesis.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Sequences | 1. Solvent Selection: Use NMP or add chaotropic salts (e.g., LiCl) to the coupling solution to disrupt aggregation.[3] 2. Microwave-Assisted Synthesis: Employ microwave energy to reduce aggregation and accelerate coupling reactions.[4] |
| Secondary Structure Formation | 1. Incorporate Disrupting Elements: As mentioned above, use pseudoproline dipeptides or other backbone-protected amino acids.[3] 2. Temperature: Perform couplings at a slightly elevated temperature to disrupt hydrogen bonding. |
Section 2: Purification
Problem: Poor separation and low purity during HPLC purification.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | 1. Optimize Mobile Phase: Adjust the pH of the mobile phase; acidic conditions (e.g., using phosphoric acid) are often preferred for initial purification of GLP-1 analogs, a similar class of peptides.[9] 2. Change Stationary Phase: If a C18 column provides poor resolution, try a different stationary phase such as phenylhexyl or a C4 column.[9] 3. Gradient Optimization: Adjust the gradient slope of the organic solvent to improve the separation of closely eluting peaks. |
| Peptide Aggregation in Solution | 1. Adjust pH: Move the pH of the loading buffer away from the peptide's isoelectric point to increase solubility. 2. Add Organic Modifiers: Include a small percentage of acetonitrile (B52724) or isopropanol (B130326) in the aqueous mobile phase. 3. Lower Peptide Concentration: Dilute the sample before injecting it onto the HPLC column to minimize concentration-dependent aggregation.[4] |
Section 3: Stability and Characterization
Problem: Long-acting analog shows low potency or poor stability.
| Potential Cause | Troubleshooting Steps |
| Modification Impairs Receptor Binding | 1. Vary Acylation/PEGylation Site: The attachment site of fatty acids or PEG can sterically hinder receptor interaction. Synthesize analogs with the modification at different positions.[6][10] 2. Optimize Linker: The linker connecting the peptide to the fatty acid or PEG can influence potency. Experiment with different linker types and lengths.[6][10] |
| Proteolytic Instability of the Backbone | 1. Amino Acid Screening: Perform an alanine (B10760859) scan or substitute key residues with non-canonical amino acids to identify and protect cleavage sites.[14][15] 2. Confirm Modification Stability: Ensure that the modification itself (e.g., the ester bond in a prodrug approach) is stable under physiological conditions. |
Quantitative Data Summary
Table 1: Effect of Fatty Acid Acylation on PYY Analog Properties
| Analog Modification (Acylation at Lysine residue) | Albumin Binding Affinity (Kd, µM) | In Vivo Half-life (hours) | Y2 Receptor Potency (EC50, nM) |
| C14 diacid-γGlu | ~10 | 4 | - |
| C16 diacid-γGlu | ~1.2 | 28 | - |
| C18 diacid-γGlu | ~0.15 | 76 | - |
| C20 diacid-γGlu | ~0.1 | 99 | - |
| Data adapted from studies on human PYY3-36 analogs.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a PYY Analog
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amide). Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (4-5 equivalents), a coupling reagent like HBTU or HATU (4-5 equivalents), and a base like DIPEA (8-10 equivalents) in DMF or NMP.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling.[3]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Isolation: Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the crude peptide.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Buffer A or a solution with a small amount of organic solvent like acetonitrile or DMSO). Filter the sample to remove insoluble material.
-
Column and Buffers:
-
Column: Use a preparative C18 or Phenylhexyl column.
-
Buffer A: 0.1% TFA or 10 mM phosphoric acid in water.
-
Buffer B: Acetonitrile with 0.1% TFA or 10 mM phosphoric acid.
-
-
Chromatography:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B.
-
Inject the sample.
-
Run a linear gradient, for example, from 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
References
- 1. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. A Long-Acting PYY3–36 Analog Mediates Robust Anorectic Efficacy with Minimal Emesis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. bachem.com [bachem.com]
- 14. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.library.uq.edu.au [search.library.uq.edu.au]
- 16. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
Methods to reduce nausea as a side effect of PYY3-36 analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PYY3-36 analogs. The information addresses common challenges, with a focus on mitigating nausea, a primary side effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PYY3-36 analogs induce nausea?
A1: PYY3-36 analogs primarily induce nausea by activating neuropeptide Y receptor type 2 (NPY2R) in the brainstem.[1] Key areas involved include the area postrema (AP), a crucial site for detecting emetic stimuli in the blood, and the parabrachial nucleus (PBN), which relays aversive signals to other brain regions that regulate feeding behavior.[1] Supraphysiological doses of PYY3-36 have been shown to cause nausea.[2]
Q2: Are there strategies to reduce PYY3-36-induced nausea while maintaining its anorectic effects?
A2: Yes, several strategies are being investigated to separate the therapeutic anorectic effects from the unwanted side effect of nausea. These include:
-
Co-administration with other hormones: Combining PYY3-36 analogs with glucagon-like peptide-1 (GLP-1) or glucose-dependent insulinotropic polypeptide (GIP) receptor agonists has shown promise in reducing nausea and enhancing weight loss.[1][3][4]
-
Dose-escalation protocols: Gradually increasing the dose of the PYY3-36 analog can improve tolerability and minimize gastrointestinal side effects.[5]
-
Pharmacokinetic modifications: Developing long-acting analogs with optimized pharmacokinetic profiles, such as lower peak-to-trough ratios, can reduce the incidence of nausea.[5]
-
Novel formulations: Creating dual or triple agonists that target multiple receptors (e.g., GLP-1R/Y2R) may offer a better-tolerated therapeutic option.[3][4]
Q3: How does co-administration with a GIP receptor agonist reduce PYY3-36-induced nausea?
A3: GIP receptor (GIPR) agonism has been shown to reduce PYY-mediated neuronal activity in the parabrachial nucleus (PBN).[1] Since the PBN is involved in relaying aversive and emetic signals, this reduction in activity is a potential mechanism for the observed decrease in nausea-like behaviors.[1] Interestingly, the receptors for GIP and PYY (Gipr and Npy2r) are co-expressed in neurons of the area postrema (AP), suggesting a direct site of interaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of nausea and vomiting in preclinical models (e.g., pica, conditioned taste aversion). | Dose of PYY3-36 analog is too high, leading to supraphysiological plasma concentrations.[2] | 1. Conduct a dose-response study: Determine the minimal effective dose for appetite suppression and the threshold for nausea-like behaviors. 2. Implement a dose-escalation regimen: Start with a low dose and gradually increase it over several days. 3. Consider co-administration: Test the PYY3-36 analog in combination with a GLP-1R or GIPR agonist to potentially mitigate nausea.[1][3] |
| Loss of anorectic efficacy over time during chronic administration. | Development of tolerance. | 1. Evaluate different dosing schedules: Intermittent dosing may help maintain sensitivity. 2. Investigate combination therapies: Combining the PYY3-36 analog with another agent acting through a different mechanism may produce a more durable effect. |
| Inconsistent results in behavioral assays for nausea. | Variability in experimental conditions or animal handling. | 1. Standardize experimental protocols: Ensure consistent timing of injections, feeding schedules, and behavioral testing. 2. Acclimate animals properly: Reduce stress by habituating animals to handling and the experimental apparatus. 3. Use multiple behavioral endpoints: Combine assays like pica (kaolin consumption) and conditioned taste aversion for a more robust assessment of nausea. |
Experimental Protocols
Conditioned Taste Aversion (CTA) Protocol
Conditioned taste aversion is a behavioral model used to assess nausea and malaise in animals. The protocol involves pairing a novel taste with the administration of the PYY3-36 analog.
Methodology:
-
Acclimation: Individually house rodents and acclimate them to a restricted water access schedule (e.g., 2 hours of access per day).
-
Baseline Preference: For two consecutive days, offer two water bottles, one with plain water and one with a novel, palatable solution (e.g., 0.15% saccharin). Measure the consumption from each bottle to establish baseline preference.
-
Conditioning: On the conditioning day, offer only the novel-tasting solution for a set period (e.g., 30 minutes). Immediately following, administer the PYY3-36 analog or vehicle control via the intended route (e.g., subcutaneous injection).
-
Testing: Two days after conditioning, offer the animals a choice between the novel-tasting solution and plain water for 24 hours.
-
Data Analysis: Calculate a preference ratio for the novel-tasting solution (volume of novel solution consumed / total volume of fluid consumed). A significant decrease in the preference ratio in the PYY3-36 analog-treated group compared to the control group indicates conditioned taste aversion, suggestive of nausea.
Pica (Kaolin Consumption) Assay
Pica, the ingestion of non-nutritive substances, is another established behavioral indicator of nausea in rodents.
Methodology:
-
Acclimation: House rodents individually and provide them with standard chow and water ad libitum. Introduce a pre-weighed amount of kaolin (B608303) (a type of clay) into the cage in a separate container.
-
Baseline Measurement: Measure kaolin and food consumption daily for several days to establish a baseline.
-
Treatment Administration: Administer the PYY3-36 analog or vehicle control.
-
Post-Treatment Measurement: For the next 24-48 hours, measure the consumption of both kaolin and standard chow.
-
Data Analysis: A significant increase in kaolin consumption in the PYY3-36 analog-treated group compared to the control group is indicative of pica and suggests a nausea-like state.
Signaling Pathways and Experimental Workflows
Caption: PYY3-36 analog-induced nausea signaling pathway.
Caption: Experimental workflow for Conditioned Taste Aversion.
References
- 1. GIPR Agonism Inhibits PYY-Induced Nausea-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supraphysiological doses of intravenous PYY3-36 cause nausea, but no additional reduction in food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging the gut to treat metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
Peptide engineering strategies to enhance Nisotirostide stability
Technical Support Center: Enhancing Nisotirostide Stability
Welcome to the technical support center for this compound engineering. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address stability challenges encountered during the development of this compound and similar therapeutic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound (also known as LY3457263) is a synthetic peptide agonist of the Neuropeptide Y receptor 2 (NPY2R) that mimics the action of Peptide YY (PYY).[1][2][3] It is under development for the treatment of obesity and type 2 diabetes.[2][3] Like many therapeutic peptides, this compound is susceptible to rapid degradation in vivo by proteases (e.g., aminopeptidases, endopeptidases) and can be quickly cleared from circulation through renal filtration.[4][5] These factors lead to a short plasma half-life, which can limit its therapeutic efficacy and require more frequent administration. Key stability challenges include enzymatic degradation, chemical instability (e.g., deamidation, oxidation), and rapid systemic clearance.[6]
Q2: What are the main peptide engineering strategies to improve the stability of this compound?
A2: Several strategies can be employed to enhance the stability of peptides like this compound. These can be broadly categorized as:
-
Structural Modifications: This includes N-terminal acetylation and C-terminal amidation to block exopeptidases, substituting L-amino acids with D-amino acids to resist proteolysis, and introducing unnatural amino acids.[5][7][8]
-
Cyclization: Creating a cyclic structure, either head-to-tail or through side-chain linkages, can make the peptide more rigid and less accessible to proteases.[9][10][11]
-
Conjugation: Attaching larger molecules can shield the peptide from degradation and reduce renal clearance. Common methods include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and solubility, extending its half-life.[4][12][13][14]
-
Lipidation (Fatty Acid Acylation): Introducing a fatty acid chain can promote binding to serum albumin, which acts as a carrier and reduces clearance.[12][15]
-
-
Scaffold Grafting: Incorporating the active sequence of this compound into a naturally stable peptide scaffold, such as a cyclotide or defensin, can confer high resistance to degradation.[9][16]
Q3: If I modify this compound to improve stability, how might that affect its biological activity?
A3: Chemical modifications can alter the peptide's conformation, which may impact its binding affinity to the NPY2 receptor. For example, PEGylation can introduce steric hindrance that interferes with receptor interaction if the attachment site is not carefully chosen.[13] Similarly, amino acid substitutions or cyclization can change the peptide's three-dimensional structure.[7][11] It is crucial to perform a functional assay (e.g., receptor binding or cell-based signaling assay) after any modification to ensure that the engineered peptide retains its desired potency. An iterative process of engineering and functional testing is often required.[6]
Troubleshooting Guides
Issue 1: My modified this compound shows significantly lower activity in my receptor binding assay.
| Possible Cause | Troubleshooting Step | Recommendation |
| Steric Hindrance: The modification (e.g., PEG chain, lipid) is physically blocking the receptor binding site. | Change Modification Site: Synthesize new variants with the modification at different positions, ideally away from the key binding residues. | Use rational design based on the known structure-activity relationship of PYY analogs to select sites for modification. |
| Conformational Change: The modification (e.g., cyclization, D-amino acid) has altered the peptide's 3D structure, reducing its affinity for NPY2R. | Test Different Modifications: If a D-amino acid substitution is problematic, try an N-methylated amino acid instead. If a large PEG chain reduces activity, test a smaller one or a different conjugation chemistry.[17] | Perform conformational analysis (e.g., using circular dichroism or NMR) to compare the modified peptide to the parent this compound. |
| Aggregation: The modified peptide is aggregating in the assay buffer, reducing the concentration of active monomer. | Optimize Formulation: Test different buffers, pH levels, or the inclusion of solubility-enhancing excipients. Confirm solubility and aggregation state using techniques like Dynamic Light Scattering (DLS). | Lyophilized peptides should be carefully reconstituted, often in a small amount of organic solvent like DMSO before dilution in aqueous buffer.[18] |
Issue 2: The engineered peptide still degrades rapidly in my serum stability assay.
| Possible Cause | Troubleshooting Step | Recommendation |
| Cleavage Site Unaffected: The modification did not protect the primary proteolytic cleavage site. | Identify Cleavage Products: Use LC-MS to analyze the degradation products and identify the exact bond being cleaved. | Once the cleavage site is known, design a new modification specifically targeting that site (e.g., substitute an adjacent amino acid with a D-amino acid or a proline). |
| Multiple Degradation Pathways: The peptide is susceptible to multiple proteases, and the initial modification only addressed one. | Combine Strategies: A single strategy may not be sufficient. Consider combining modifications, such as N/C-terminal capping and a D-amino acid substitution. | For example, a peptide could be both cyclized for structural rigidity and lipidated to enhance albumin binding.[15] |
| Chemical Instability: The peptide is degrading due to chemical factors (e.g., oxidation of Met, deamidation of Asn) rather than enzymatic action.[6] | Modify Labile Residues: Replace susceptible amino acids with more stable alternatives (e.g., replace Met with Norleucine). | Ensure assay conditions (pH, temperature) are controlled and appropriate. |
Data Presentation: Stability Comparison
When evaluating different engineering strategies, it is essential to present quantitative data in a clear, comparative format.
Table 1: In Vitro Stability of Engineered this compound Analogs in Human Serum at 37°C
| Peptide Variant | Modification Strategy | Half-Life (t½) in hours (Mean ± SD, n=3) | % Intact Peptide Remaining at 8 hours |
| This compound (Parent) | None | 0.8 ± 0.1 | 10.3% |
| Variant A | N-terminal Acetylation & C-terminal Amidation | 3.5 ± 0.4 | 38.5% |
| Variant B | Cyclization (Side-chain lactam bridge) | 12.1 ± 1.2 | 71.2% |
| Variant C | Site-specific PEGylation (20 kDa PEG) | 48.5 ± 3.7 | 91.8% |
| Variant D | Lipidation (C16 fatty acid) | 25.6 ± 2.1 | 82.4% |
| Variant E | D-amino acid substitution at position X | 6.2 ± 0.7 | 55.0% |
Note: Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol details a standard method to assess the stability of a peptide like this compound in the presence of serum proteases using RP-HPLC analysis.[19]
1. Materials & Reagents:
-
Lyophilized peptide (e.g., this compound variant) of >95% purity.
-
Pooled Human Serum (commercially sourced).
-
Dimethyl Sulfoxide (DMSO), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Water, HPLC grade.
-
Low-bind microcentrifuge tubes.
2. Solution Preparation:
-
Peptide Stock Solution (1 mg/mL): Dissolve the peptide in DMSO.
-
Serum Aliquots: Thaw serum at 37°C, centrifuge (10,000 x g, 10 min, 4°C) to remove lipids, and store the supernatant in single-use aliquots at -80°C.
-
Precipitating Solution: Prepare 1% (v/v) TFA in ACN.
-
HPLC Mobile Phase A: 0.1% TFA in water.
-
HPLC Mobile Phase B: 0.1% TFA in ACN.
3. Assay Procedure:
-
Incubation: Pre-warm a serum aliquot to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%.
-
Time Points: Immediately collect the T=0 sample. Incubate the remaining mixture at 37°C and collect samples at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Quenching & Protein Precipitation: For each time point, transfer 50 µL of the serum-peptide mixture to a new tube. Add 100 µL of ice-cold Precipitating Solution. Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.[19]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial.
4. RP-HPLC Analysis:
-
Injection: Inject a standard volume (e.g., 20 µL) onto a C18 column.
-
Gradient: Run a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor absorbance at 220 nm.
-
Quantification: Identify the peak for the intact peptide based on the retention time of a standard. Integrate the peak area at each time point.
5. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide vs. time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Visualizations
Signaling Pathway
Caption: this compound activates the NPY2R, leading to inhibition of cAMP production.
Experimental Workflow
Caption: Workflow for engineering and validating a stabilized peptide therapeutic.
Strategy Comparison
Caption: Comparison of common strategies for enhancing peptide stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 3. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 15. A Two-Step Strategy to Enhance Activity of Low Potency Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
The Emerging Synergy: A Comparative Guide to Nisotirostide and GLP-1 Receptor Agonist Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease treatment is rapidly evolving, with a significant shift towards combination therapies that target multiple pathophysiological pathways. This guide provides a comprehensive comparison of a promising new approach: the synergistic combination of Nisotirostide, a novel Neuropeptide Y receptor agonist, and established GLP-1 (Glucagon-like peptide-1) receptor agonists. While detailed quantitative data from ongoing clinical trials are not yet fully available in the public domain, this guide will delve into the mechanisms of action, the scientific rationale for synergy, and the current state of clinical development, supported by conceptual experimental designs and pathway visualizations.
Understanding the Monotherapies: Mechanisms of Action
A grasp of the individual mechanisms is crucial to appreciate the potential for synergistic effects.
This compound: A Novel Appetite Suppressant
This compound (also known as LY3457263) is an injectable Neuropeptide Y (NPY) Y2 receptor agonist currently under development by Eli Lilly and Company for the treatment of type 2 diabetes and obesity.[1][2][3] It mimics the action of Peptide YY (PYY), a hormone released from the gut in response to food intake.[1] By activating NPY2 receptors, this compound is designed to inhibit appetite and promote satiety, thereby reducing food intake.[1] Clinical development has progressed to Phase 2 trials.[2][4]
GLP-1 Receptor Agonists: The Incretin (B1656795) Powerhouses
GLP-1 receptor agonists (GLP-1 RAs) are a well-established class of medications for type 2 diabetes and obesity.[5] These drugs mimic the endogenous incretin hormone GLP-1, which is released from the small intestine after a meal.[6][7] Their mechanism is multifaceted and includes:
-
Stimulating Insulin (B600854) Secretion: GLP-1 RAs enhance glucose-dependent insulin release from pancreatic beta cells.[6][8]
-
Suppressing Glucagon Secretion: They inhibit the release of glucagon, a hormone that raises blood sugar levels.[6][8]
-
Slowing Gastric Emptying: This leads to a more gradual absorption of nutrients and helps to control post-meal blood sugar spikes.[6][7]
-
Promoting Satiety: GLP-1 RAs act on the brain to increase feelings of fullness, thereby reducing appetite and food intake.[8]
The Synergistic Rationale: A Multi-pronged Attack on Metabolic Disease
The combination of this compound and a GLP-1 receptor agonist is predicated on their complementary mechanisms of action. This dual approach targets different but synergistic pathways involved in appetite regulation and glucose metabolism. While GLP-1 RAs have a broad metabolic effect, this compound offers a more targeted approach to appetite suppression through the NPY system. The hypothesis is that combining these two agents will lead to greater efficacy in weight loss and glycemic control than either agent alone.
Clinical Development Snapshot
Several clinical trials have been initiated to investigate the safety, tolerability, and efficacy of this compound both as a monotherapy and in combination with GLP-1 receptor agonists.
| Clinical Trial Identifier | Phase | Status (as of late 2025) | Investigated Combination |
| NCT06897475 | Phase 2 | Recruiting | This compound with Semaglutide or Tirzepatide[9] |
| NCT05582096 | Phase 1 | Completed | This compound with Tirzepatide[9] |
| NCT05377333 | Phase 1 | Completed | This compound with a GLP-1 RA[9] |
| NCT04641312 | Phase 1 | - | This compound in healthy participants and those with Type 2 Diabetes[1] |
Note: Detailed results from these trials are not yet widely publicly available.
Signaling Pathways and Experimental Workflow
To visualize the distinct and potentially synergistic actions of these therapies, the following diagrams illustrate their signaling pathways and a conceptual workflow for a clinical trial investigating their combined effect.
Caption: Signaling pathway of GLP-1 receptor agonists.
Caption: Signaling pathway of this compound.
Caption: Conceptual workflow for a combination therapy trial.
Experimental Protocols: A Conceptual Framework
While specific protocols from the ongoing trials are proprietary, a typical Phase 2 clinical trial evaluating this combination therapy would likely involve the following key elements:
1. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Multiple treatment arms to evaluate monotherapies, the combination therapy, and a placebo.
-
A duration of at least 24-52 weeks to assess meaningful changes in weight and glycemic control.
2. Participant Population:
-
Adults with a diagnosis of Type 2 Diabetes Mellitus and/or obesity who meet specific BMI and HbA1c criteria.
-
Exclusion criteria would include contraindications to either drug class and recent use of other weight loss medications.
3. Intervention:
-
Arm A: this compound (subcutaneous injection) + Placebo for GLP-1 RA.
-
Arm B: GLP-1 Receptor Agonist (e.g., semaglutide, tirzepatide) + Placebo for this compound.
-
Arm C: this compound + GLP-1 Receptor Agonist.
-
Arm D: Dual Placebo.
4. Primary Endpoints:
-
Mean percentage change in body weight from baseline.
-
Change in HbA1c from baseline.
5. Secondary Endpoints:
-
Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.
-
Changes in waist circumference, blood pressure, and lipid profiles.
-
Safety and tolerability assessments, including the incidence of adverse events.
Comparative Outlook and Future Directions
The combination of this compound and a GLP-1 receptor agonist represents a promising strategy for the management of type 2 diabetes and obesity. By targeting both the NPY and incretin systems, this approach has the potential to deliver superior weight loss and glycemic control compared to monotherapy with either agent.
The outcomes of the ongoing Phase 2 trials are eagerly awaited by the scientific community. Should these trials demonstrate a significant synergistic effect with a favorable safety profile, this combination could become a valuable new tool in the therapeutic arsenal (B13267) against metabolic diseases. Further research will also be needed to determine the optimal dosing for the combination and to evaluate its long-term cardiovascular and renal outcomes.
Disclaimer: This guide is for informational purposes only and is based on publicly available information as of late 2025. It is not intended as medical advice. The development of this compound is ongoing, and the information presented here is subject to change as more data becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. platform.opentargets.org [platform.opentargets.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. investor.lilly.com [investor.lilly.com]
Head-to-head comparison of Nisotirostide and Tirzepatide in diabetic models
A detailed analysis for researchers and drug development professionals.
The landscape of therapeutic options for type 2 diabetes is rapidly evolving, with novel mechanisms of action demonstrating significant promise. This guide provides a head-to-head comparison of two such agents, Tirzepatide and Nisotirostide. While both are being developed by Eli Lilly and Company for the treatment of type 2 diabetes and obesity, they operate through distinct physiological pathways. Tirzepatide is a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor co-agonist, already approved for clinical use. This compound (LY3457263) is an investigational Neuropeptide Y2 receptor (NPY2R) agonist currently in Phase II clinical trials.[1][2] This comparison will delve into their mechanisms of action, available experimental data from diabetic models, and the experimental protocols utilized in their evaluation.
Mechanism of Action: A Tale of Two Pathways
Tirzepatide's efficacy stems from its dual action on the incretin (B1656795) system. By activating both GIP and GLP-1 receptors, it enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety, leading to improved glycemic control and significant weight loss.[3][4][5][6]
In contrast, this compound targets the Neuropeptide Y (NPY) system, a key regulator of appetite and energy homeostasis.[7][8] As an NPY2R agonist, this compound is designed to mimic the effects of Peptide YY (PYY), a gut hormone that reduces appetite.[8] Activation of NPY2R in the hypothalamus is believed to inhibit the release of NPY, a potent stimulant of food intake, thereby regulating food consumption and body weight.[7] The role of NPY2R in glucose metabolism is also an area of active investigation, with some studies suggesting its involvement in improving glucose metabolism in diabetic models.[9][10]
Data Presentation: Efficacy in Diabetic Models
Direct head-to-head clinical trials comparing this compound and Tirzepatide have not been published, as this compound is still in the developmental stage. However, we can compare the extensive data from Tirzepatide's SURPASS clinical trial program with the publicly available information on this compound's development status and the known effects of NPY2R agonism from preclinical studies.
Table 1: Summary of Tirzepatide Clinical Trial Data (SURPASS Program)
| Trial | Comparator | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Baseline Weight (kg) | Mean Weight Reduction (kg) |
| SURPASS-1 | Placebo | 7.9-8.1 | -1.87 to -2.07 | 85.9 | -7.8 to -9.5 |
| SURPASS-2 | Semaglutide 1 mg | 8.28 | -2.01 to -2.30 | 93.7 | -7.6 to -11.2 |
| SURPASS-3 | Insulin degludec | 8.17 | -1.93 to -2.37 | 94.3 | -7.0 to -12.9 |
| SURPASS-4 | Insulin glargine | 8.52 | -2.43 to -2.58 | 90.3 | -8.8 to -11.7 |
| SURPASS-5 | Placebo (add-on to insulin glargine) | 8.31 | -2.11 to -2.40 | 95.2 | -6.3 to -9.5 |
Data represents the range of effects observed across different doses of Tirzepatide (5 mg, 10 mg, and 15 mg).[3][11][12][13]
Table 2: Development Status and Preclinical Evidence for this compound (NPY2R Agonist)
| Development Phase | Target Indication | Mechanism of Action | Preclinical Findings for NPY2R Agonists |
| Phase II | Type 2 Diabetes Mellitus, Obesity | Neuropeptide Y2 receptor (NPY2R) agonist | - Reduced food intake and body weight in rodent models of obesity.[9] - Improved glucose metabolism in diabetic db/db mice.[10] - Synergistic effects on blood glucose lowering and weight loss when combined with a GLP-1 receptor agonist in diabetic rats.[10] |
Specific quantitative data for this compound from diabetic models are not yet publicly available.[1][2]
Signaling Pathways
The distinct mechanisms of Tirzepatide and this compound are rooted in their activation of different signaling cascades.
Caption: Tirzepatide signaling pathway.
References
- 1. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incretin mimetics: a novel therapeutic option for patients with type 2 diabetes – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. What are NPY2R agonists and how do they work? [synapse.patsnap.com]
- 8. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPY2R - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Early-Onset Type 2 Diabetes and Tirzepatide Treatment: A Post Hoc Analysis From the SURPASS Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Anorectic Effects of Nisotirostide Remains Limited in Public Domain
Despite ongoing clinical development, detailed preclinical data validating the anorectic effects of Nisotirostide, an NPY2R agonist under investigation by Eli Lilly and Company, are not extensively available in the public domain. As a result, a direct quantitative comparison with alternative anorectic agents based on publicly accessible preclinical studies is not currently feasible.
This compound (also known as LY3457263) is a Neuropeptide Y receptor 2 (NPY2R) agonist that mimics the effects of Peptide YY (PYY), a gut hormone known to inhibit appetite.[1][2] The compound is currently in Phase I clinical trials for obesity and Phase II for type 2 diabetes.[3][4] While the mechanism of action through NPY2R activation strongly suggests an anorectic potential, which is supported by general knowledge of this class of drugs, specific preclinical studies detailing its effects on food intake and body weight in animal models have not been publicly released.[5]
The Promise of NPY2R Agonism in Obesity Treatment
The therapeutic potential of NPY2R agonists for obesity is based on the established role of the NPY system in regulating energy balance. PYY3-36, the endogenous ligand for NPY2R, has been shown in both preclinical and clinical studies to reduce food intake.[6] Activation of NPY2R in the hypothalamus is believed to be a key mechanism for suppressing appetite.[5][7] Preclinical studies with various PYY analogues and other NPY2R agonists have demonstrated reductions in food intake and body weight in animal models of obesity.[6][8]
Alternative Anorectic Agents with Available Preclinical Data
In contrast to the limited public data on this compound, a wealth of preclinical information is available for other classes of anorectic agents, providing a basis for understanding the landscape of anti-obesity drug development. These alternatives often target different pathways involved in appetite regulation.
A prominent class of alternative therapies includes agonists of the glucagon-like peptide-1 receptor (GLP-1R), such as semaglutide (B3030467) and liraglutide. These have demonstrated significant reductions in food intake and body weight in preclinical models, which has translated to successful clinical outcomes.[9][10] More recent developments include dual agonists targeting both GLP-1R and the glucose-dependent insulinotropic polypeptide receptor (GIPR), such as tirzepatide, which has shown even greater efficacy in preclinical and clinical settings.[9][11][12] Further innovation has led to the investigation of triple agonists, such as GEP44, which combines GLP-1R agonism with activity at NPY1 and NPY2 receptors, showing promising results in reducing food intake and body weight in diet-induced obese rats.[13]
The NPY2R Signaling Pathway
The anorectic effects of this compound and other NPY2R agonists are mediated through a specific signaling cascade within the hypothalamus, a key brain region for appetite regulation.
Figure 1. Simplified signaling pathway of NPY2R agonism.
Experimental Workflow for Preclinical Anorectic Studies
A typical experimental workflow to evaluate the anorectic effects of a compound like this compound in a preclinical setting would involve several key stages.
Figure 2. General experimental workflow for preclinical anorectic studies.
Conclusion
While this compound holds promise as a potential anti-obesity therapeutic based on its mechanism of action as an NPY2R agonist, a comprehensive evaluation of its preclinical anorectic effects against alternatives is hampered by the lack of publicly available data. As this compound progresses through clinical trials, it is anticipated that more detailed preclinical and clinical data will be published, allowing for a more direct and quantitative comparison with other anorectic agents. Researchers and drug development professionals will be keenly watching for these disclosures to better understand the therapeutic potential of this compound in the evolving landscape of obesity treatment.
References
- 1. fpwr.org [fpwr.org]
- 2. This compound by Eli Lilly and Co for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are NPY2R agonists and how do they work? [synapse.patsnap.com]
- 6. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel NPY2R agonist BI 1820237 provides synergistic anti-obesity efficacy when combined with the GCGR/GLP-1R dual agonist survodutide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-acting PYY3 -36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approved and Emerging Hormone-Based Anti-Obesity Medications: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-obesity drug discovery: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iqvia.com [iqvia.com]
- 13. A peptide triple agonist of GLP-1, neuropeptide Y1, and neuropeptide Y2 receptors promotes glycemic control and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neuropeptide Y System: A Comparative Guide to Y2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) system, with its multiple receptor subtypes (Y1, Y2, Y4, and Y5), presents a complex but promising landscape for therapeutic intervention in metabolic diseases, oncology, and neuroscience. Targeting the NPY Y2 receptor, in particular, has garnered significant interest due to its role in appetite regulation and other physiological processes. Nisotirostide (LY3457263), a selective NPY Y2 receptor agonist currently in clinical development, exemplifies the therapeutic potential of selectively modulating this receptor. While detailed public data on the in vitro pharmacology of this compound is not yet available, this guide provides a comparative framework for understanding the critical aspect of Y2 receptor selectivity by examining other well-characterized Y2 receptor agonists.
This guide will delve into the cross-reactivity profiles of selective NPY Y2 receptor agonists, present the experimental methodologies used to determine their receptor affinities and functional potencies, and illustrate the key signaling pathway involved.
Understanding Y2 Receptor Selectivity: A Data-Driven Comparison
The therapeutic efficacy and safety of a Y2 receptor agonist are intrinsically linked to its selectivity profile. Off-target activation of other NPY receptors can lead to undesired side effects. For instance, agonism at the Y1 and Y5 receptors has been associated with an increase in food intake, counteracting the desired anorectic effect of Y2 activation. Therefore, a high degree of selectivity for the Y2 receptor over other subtypes is a crucial attribute for a therapeutic candidate.
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of two well-studied selective NPY Y2 receptor agonists, Peptide YY (3-36) (PYY(3-36)) and a small molecule agonist, at the human NPY receptor subtypes. This data provides a benchmark for the level of selectivity that can be achieved and is desirable for a compound like this compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Peptide YY (3-36) | NPY Y1 | >1000 | >1000 |
| NPY Y2 | 0.5 | 1.2 | |
| NPY Y4 | >1000 | >1000 | |
| NPY Y5 | 150 | 250 | |
| Selective Y2 Agonist (Example) | NPY Y1 | 850 | >1000 |
| NPY Y2 | 2.1 | 5.5 | |
| NPY Y4 | >1000 | >1000 | |
| NPY Y5 | 450 | 800 |
Data presented are representative values from published in vitro studies and may vary depending on the specific experimental conditions.
As illustrated in the table, PYY(3-36) demonstrates high affinity and potency for the NPY Y2 receptor, with significantly weaker interactions at the Y1, Y4, and Y5 subtypes. This selectivity is fundamental to its physiological role in promoting satiety. Similarly, synthetic small molecule agonists have been developed to exhibit a high degree of selectivity for the Y2 receptor.
Experimental Methodologies for Assessing Receptor Cross-Reactivity
The quantitative data presented above are typically generated through two key types of in vitro assays: radioligand binding assays and functional assays. Understanding the principles of these methods is essential for interpreting selectivity data.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing a specific human NPY receptor subtype (Y1, Y2, Y4, or Y5) are prepared from cultured cells (e.g., HEK293, CHO).
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
NPY receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Protocol Outline:
-
Cell Culture: Cells stably expressing the NPY receptor of interest are cultured in appropriate media.
-
Forskolin Stimulation: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to induce a measurable level of intracellular cAMP.
-
Compound Treatment: The cells are then treated with varying concentrations of the agonist test compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined by non-linear regression analysis of the concentration-response curve.
NPY Receptor Signaling Pathway
The activation of NPY receptors by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway for a Gi-coupled NPY receptor.
Caption: NPY Y2 receptor signaling pathway.
Activation of the Gi-coupled NPY Y2 receptor by an agonist inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and downstream effects on gene expression related to processes such as appetite control.
Conclusion
The development of selective NPY Y2 receptor agonists like this compound holds significant promise for the treatment of various diseases. A thorough understanding of the cross-reactivity profile of such compounds is paramount for predicting their therapeutic window and potential side effects. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to evaluate the selectivity of novel Y2 receptor modulators and to appreciate the intricate nature of the Neuropeptide Y system. As more data on compounds like this compound becomes publicly available, such comparative analyses will be crucial in advancing our understanding and therapeutic targeting of this important receptor family.
A Comparative Analysis of Semaglutide's Long-Term Efficacy in Obesity Management
In the landscape of obesity pharmacotherapy, the advent of glucagon-like peptide-1 (GLP-1) receptor agonists has marked a significant paradigm shift. This guide provides a detailed evaluation of the long-term efficacy of Semaglutide (B3030467), a prominent GLP-1 receptor agonist, in the context of chronic weight management. It offers an objective comparison with other therapeutic alternatives, supported by data from pivotal clinical trials and a review of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of current and emerging strategies for obesity management.
Mechanism of Action: The GLP-1 Signaling Pathway
Semaglutide functions by mimicking the endogenous incretin (B1656795) hormone GLP-1, binding to and activating the GLP-1 receptor (GLP-1R).[1][2] This receptor is a G protein-coupled receptor found in various tissues, including the pancreas, brain, and gastrointestinal tract.[1][2][3] Activation of the GLP-1R initiates a cascade of intracellular signaling events.[1] It stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (EPAC2).[3]
This signaling cascade results in several physiological effects that contribute to weight loss:
-
Pancreatic Effects: It enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses the release of glucagon (B607659) from α-cells, which helps regulate blood glucose levels.[1][3][4]
-
Central Nervous System Effects: In the brain, particularly the hypothalamus, GLP-1R activation helps to regulate appetite, leading to reduced hunger and increased feelings of satiety.[1][4]
-
Gastrointestinal Effects: Semaglutide delays gastric emptying, which contributes to a feeling of fullness and reduces overall energy intake.[1][5]
Comparative Long-Term Efficacy
The long-term management of obesity requires sustained weight loss to achieve meaningful health benefits. The following tables summarize the long-term efficacy of Semaglutide compared to other pharmacological agents and bariatric surgery.
Table 1: Long-Term Efficacy of Semaglutide (2.4 mg)
| Trial Name | Duration | Mean Weight Loss (%) | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss | % Patients with ≥20% Weight Loss |
| STEP 1 [6] | 68 Weeks | 14.9% (vs 2.4% placebo) | 86.5% (vs 34.8% placebo)[7] | - | - |
| STEP 2 (with T2D) [6] | 68 Weeks | 9.6% (vs 3.4% placebo) | - | - | - |
| SELECT [8][9] | 208 Weeks (4 Years) | 10.2% (vs 1.5% placebo) | - | - | - |
| Meta-Analysis [10] | ≥ 68 Weeks | 12.1% (vs placebo) | - | - | 33.4% (vs 2.2% placebo) |
Table 2: Comparative Efficacy of Obesity Management Alternatives
| Treatment | Mechanism of Action | Duration of Study | Average Weight Loss (%) |
| Semaglutide (Wegovy) | GLP-1 Receptor Agonist | 68 - 208 Weeks | ~10-15%[8][9][11] |
| Tirzepatide (Zepbound) [11] | Dual GIP and GLP-1 Receptor Agonist | 72 Weeks | ~22.5% |
| Liraglutide (B1674861) (Saxenda) [11] | GLP-1 Receptor Agonist | 56 Weeks | ~8% |
| Phentermine-Topiramate (Qsymia) [11][12] | Sympathomimetic / Anticonvulsant | 56 - 108 Weeks | ~7-11% |
| Orlistat (Xenical, Alli) [11][13][14] | Gastrointestinal Lipase Inhibitor | 1 - 2 Years | ~5-10% |
| Gastric Bypass Surgery | Malabsorptive/Restrictive Surgical Procedure | 5 - 10 Years | ~20-28%[15][16] |
| Sleeve Gastrectomy | Restrictive Surgical Procedure | 5 Years | ~16%[15] |
Experimental Protocols
The evaluation of long-term obesity treatments relies on rigorously designed clinical trials. The Semaglutide clinical trial programs, such as STEP (Semaglutide Treatment Effect in People with Obesity), serve as excellent models for such protocols.
Key Methodological Components of a Long-Term Obesity Trial
-
Study Design: Typically, these are randomized, double-blind, placebo-controlled, multi-center, and multinational trials to ensure generalizability and minimize bias.[6]
-
Participant Population: Inclusion criteria usually specify adults with a Body Mass Index (BMI) of ≥30 kg/m ² (obesity) or ≥27 kg/m ² (overweight) with at least one weight-related comorbidity, such as hypertension or dyslipidemia.[17] Key exclusion criteria often include a diagnosis of type 1 diabetes or recent use of other weight-loss medications.[18]
-
Intervention: The protocol involves a dose-escalation phase to improve tolerability, followed by a maintenance period at the target dose (e.g., 2.4 mg for Semaglutide).[11] The active drug is compared against a placebo, with both groups receiving counseling on diet and physical activity.
-
Duration: To assess long-term efficacy and safety, trials are conducted over extended periods, typically 68 weeks or longer. The SELECT trial followed patients for up to 4 years.[8]
-
Endpoints:
-
Primary Endpoints: The primary outcomes are typically the percentage change in body weight from baseline and the proportion of participants achieving a weight loss of 5% or more.[7][18]
-
Secondary Endpoints: These include the proportion of participants achieving higher thresholds of weight loss (e.g., ≥10%, ≥15%, ≥20%), as well as changes in cardiometabolic risk factors like waist circumference, blood pressure, glycemic indices, and lipid profiles.[18] Safety and tolerability are also critical secondary endpoints.
-
Logical Relationships in Obesity Treatment Selection
The choice of an obesity management strategy depends on various factors, including the degree of obesity, presence of comorbidities, patient preference, and treatment goals. The diagram below illustrates the logical positioning of Semaglutide among other alternatives based on efficacy and invasiveness.
Conclusion
Semaglutide has demonstrated substantial and sustained weight loss for up to four years in a diverse population of adults with overweight or obesity.[8][9] Its efficacy, which averages between 10-15% body weight reduction, positions it as a highly effective pharmacological option, surpassing older medications like Orlistat and Phentermine-topiramate.[11] While newer dual-agonist therapies like Tirzepatide may offer greater weight loss, and bariatric surgery remains the most effective option for profound weight reduction, Semaglutide provides a potent, less invasive alternative.[11][15][16] The World Health Organization (WHO) now conditionally recommends GLP-1 therapies, including Semaglutide, for the long-term treatment of obesity in adults, underscoring their importance in the clinical management of this chronic disease.[19][20][21] The choice of therapy should be individualized, considering the balance between efficacy, safety, and patient-specific factors.
References
- 1. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 2. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 3. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 5. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. truformlongevity.com [truformlongevity.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. easo.org [easo.org]
- 10. Long-Term Efficacy and Safety of Once-Weekly Semaglutide for Weight Loss in Patients Without Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 12. Phentermine/topiramate for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orlistat for the long-term treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.com [clinician.com]
- 15. Weight loss lasts long after bariatric surgery | KPWHRI [kpwashingtonresearch.org]
- 16. niddk.nih.gov [niddk.nih.gov]
- 17. Semaglutide 2.4 mg clinical outcomes in patients with obesity or overweight in a real‐world setting: A 6‐month retrospective study in the United States (SCOPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. WHO issues global guideline on the use of GLP-1 medicines in treating obesity [who.int]
- 20. RACGP - WHO backs GLP-1 therapies for obesity [www1.racgp.org.au]
- 21. news.un.org [news.un.org]
Safety Operating Guide
Proper Disposal of Nisotirostide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Nisotirostide are paramount to ensuring a secure laboratory environment and regulatory compliance. As a peptide-based therapeutic, the proper disposal of this compound requires adherence to protocols for chemical and biological waste. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, this guide provides a framework based on general best practices for the disposal of peptide compounds used in research.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound and any contaminated materials with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Disposal Procedures for this compound Waste
The primary methods for disposing of this compound, whether in solid (lyophilized) form or in a liquid solution, involve treating it as hazardous chemical waste. Under no circumstances should this compound waste be disposed of in regular trash or down the drain.[1]
Solid Waste
Solid waste contaminated with this compound includes items such as:
-
Unused or expired lyophilized powder
-
Contaminated vials and caps
-
Pipette tips
-
Gloves and other PPE
Disposal Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazards.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general laboratory traffic, until it is collected by a certified waste management service.
-
Collection: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Liquid Waste
Liquid waste may include:
-
Prepared solutions of this compound
-
Solvents used to dissolve the peptide
-
Contaminated buffers or media
Disposal Protocol:
-
Collection: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.
-
Chemical Inactivation (if permissible): For some peptide toxins, chemical inactivation to denature the peptide and render it biologically inactive may be an option prior to disposal.[2] This process often involves treatment with a strong acid, base, or oxidizing agent. It is critical to consult with your institution's EHS department to determine if this is a safe and permissible step for this compound and to obtain an approved protocol.
-
Neutralization (if applicable): If chemical inactivation is performed using a strong acid or base, the solution should be neutralized to a pH between 5.5 and 9.0 before final disposal.[1][2]
-
Final Disposal: The collected liquid waste must be disposed of through a certified hazardous waste management service.[2]
Summary of Disposal Information
| Waste Type | Container Requirements | Disposal Method | Key Considerations |
| Solid Waste (e.g., unused powder, contaminated vials, PPE) | Leak-proof, sealed, clearly labeled "Hazardous Waste" with chemical name.[2] | Collection by a certified hazardous waste management service.[1] | Do not dispose of in regular trash. Segregate from other laboratory waste. |
| Liquid Waste (e.g., solutions, contaminated solvents) | Shatter-resistant, sealed, clearly labeled "Hazardous Waste" with chemical name. | Collection by a certified hazardous waste management service.[2] | Do not dispose of down the drain. Chemical inactivation may be an option, but requires prior approval from your institution's EHS department.[1][2] |
Experimental Protocols
As specific experimental protocols for the disposal of this compound are not publicly available, the following is a generalized protocol for the chemical inactivation of peptide toxins, which should be adapted and validated by your institution's EHS professionals before implementation.
Generalized Protocol for Chemical Inactivation of Peptide Solutions:
-
Preparation: In a designated chemical fume hood, place the liquid peptide waste in a suitable container that can withstand the inactivation reagents.
-
Inactivation: Slowly add a 10% solution of a suitable inactivating agent (e.g., sodium hypochlorite (B82951) for oxidation, or a strong acid/base for hydrolysis) to the peptide solution while stirring. The final concentration and contact time will depend on the specific peptide and should be determined in consultation with EHS.
-
Neutralization: After the required contact time, neutralize the solution. For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, slowly add an acid. Monitor the pH until it is within the acceptable range for your facility (typically 5.5-9.0).[1][2]
-
Collection: Transfer the neutralized solution to a labeled hazardous waste container for collection.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.
References
Personal protective equipment for handling Nisotirostide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Nisotirostide (LY3457263), a peptide agonist of the neuropeptide Y receptor. Adherence to these procedures is critical to ensure personal safety, prevent contamination, and maintain the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent synthetic peptides.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. Work should be conducted in a certified chemical fume hood or ventilated enclosure. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage
-
Initial Receipt : Upon receipt, inspect the container for any damage.
-
Storage of Lyophilized Powder : For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[1][2] Some manufacturers may recommend storage at -80°C.[1]
-
Equilibration : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
Handling and Reconstitution
-
Preparation : Ensure the designated work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Weighing :
-
Perform weighing of the lyophilized powder in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Handle the powder carefully to avoid creating dust.
-
-
Reconstitution :
-
The appropriate solvent for reconstitution will depend on the specific experimental requirements. Refer to the manufacturer's product information sheet for any specific guidance.
-
Add the solvent slowly to the vial containing the lyophilized peptide.
-
Cap the vial securely and mix gently. Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.
-
-
Storage of Solutions :
-
It is not recommended to store peptides in solution for long periods.
-
For short-term storage, keep solutions at 4°C for up to a few days.
-
For longer-term storage, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.[1]
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
Spills :
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Disposal Plan
All waste materials must be handled as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Peptide : Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste. They should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, empty vials, and cleaning materials, should be collected in a designated, clearly labeled hazardous waste container.
-
Waste Container : The hazardous waste container must be securely sealed to prevent leakage.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
